3-Methyloctane-D20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H20 |
|---|---|
Molecular Weight |
148.38 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,7,7,8,8,8-heptadecadeuterio-6-(trideuteriomethyl)octane |
InChI |
InChI=1S/C9H20/c1-4-6-7-8-9(3)5-2/h9H,4-8H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
SEEOMASXHIJCDV-LZJZAJHISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyloctane-D20: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the deuterated alkane, 3-Methyloctane-D20. It also details a viable synthetic pathway based on established organometallic chemistry. This information is intended to support researchers in fields such as metabolic studies, pharmacokinetic analysis, and as a reference for the use of isotopically labeled internal standards.
Chemical and Physical Properties
Deuterium-labeled compounds are critical tools in drug development and metabolic research. This compound, as a stable isotope-labeled analogue of 3-methyloctane (B1293759), can be used as a tracer or an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[1] The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of molecules.[1]
The quantitative data for this compound and its non-deuterated counterpart are summarized in Table 1 for direct comparison.
Table 1: Chemical and Physical Properties of this compound and 3-Methyloctane
| Property | This compound | 3-Methyloctane |
| CAS Number | 345909-08-2[2] | 2216-33-3[3][4] |
| Molecular Formula | C₉D₂₀ | C₉H₂₀ |
| Molecular Weight | 148.38 g/mol | 128.26 g/mol |
| Exact Mass | 148.282 amu | 128.157 amu |
| Boiling Point | Not available | 143.5 - 144 °C |
| Melting Point | Not available | -107.6 °C |
| Density | Not available | ~0.72 g/cm³ |
| Flash Point | Not available | 25.3 - 32 °C |
| Refractive Index | Not available | ~1.407 |
| LogP | Not available | 4.8 - 5.35 |
Synthesis of this compound
The proposed synthesis for this compound involves the reaction of a deuterated Gilman reagent (lithium di(perdeutero-pentyl)cuprate) with a deuterated ethyl halide.
Proposed Synthetic Workflow
The logical workflow for the synthesis is depicted below. It begins with the preparation of the necessary deuterated precursors, followed by the formation of the Gilman reagent and the final coupling reaction.
Caption: Proposed workflow for the synthesis of this compound via Corey-House reaction.
Detailed Experimental Protocol (Adapted for Deuterated Synthesis)
This protocol is based on the principles of the Corey-House synthesis and is adapted for the preparation of this compound. All procedures must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials and Reagents:
-
Perdeutero-1-bromopentane (C₅D₁₁Br)
-
Perdeutero-bromoethane (C₂D₅Br)
-
Lithium metal, fine wire or sand
-
Copper(I) Iodide (CuI), purified
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate
Procedure:
Part A: Preparation of Lithium Di(perdeutero-pentyl)cuprate (Gilman Reagent)
-
Preparation of Perdeutero-pentyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere, place lithium metal (2.2 equivalents). Add a solution of perdeutero-1-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise via the addition funnel. The reaction is exothermic and may require initial gentle heating to initiate. Maintain a gentle reflux until all the lithium has reacted. The resulting solution is perdeutero-pentyllithium.
-
Formation of the Cuprate: In a separate flame-dried flask, suspend Copper(I) Iodide (1.0 equivalent based on the alkyllithium) in anhydrous diethyl ether and cool the slurry to -78 °C (dry ice/acetone bath). To this stirred suspension, slowly add the prepared perdeutero-pentyllithium solution (2.0 equivalents) via cannula. The mixture will change color, typically to a dark-colored solution, indicating the formation of the lithium di(perdeutero-pentyl)cuprate reagent.
Part B: Coupling Reaction to form this compound
-
Coupling: To the freshly prepared Gilman reagent at -78 °C, add a solution of perdeutero-bromoethane (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by GC-MS if possible. Once the reaction is deemed complete, carefully quench it by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Part C: Purification
-
Chromatography: The crude product can be purified by flash column chromatography on silica gel, eluting with a non-polar solvent such as hexane.
-
Distillation: For higher purity, the resulting oil can be further purified by fractional distillation. The non-deuterated 3-methyloctane has a boiling point of 144 °C, which can be used as a reference point.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for mass spectrometry-based quantitative analysis. Its chemical similarity to the non-deuterated analyte ensures similar behavior during sample extraction, derivatization, and chromatographic separation, while its distinct mass allows for accurate quantification. The non-deuterated form, 3-methyloctane, has been investigated as a potential volatile organic compound (VOC) biomarker in breath for lung cancer detection. Deuterated standards like this compound would be essential for the rigorous validation of such analytical methods.
Conclusion
This guide provides essential chemical data and a detailed, plausible synthetic route for this compound. By adapting the well-established Corey-House synthesis with deuterated starting materials, researchers can access this valuable tool for advanced analytical and metabolic studies. The provided data and protocols are intended to facilitate its synthesis and application in a laboratory setting.
References
- 1. ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALK...: Ingenta Connect [ingentaconnect.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methyloctan | 2216-33-3 [m.chemicalbook.com]
Unveiling the Role of 3-Methyloctane-D20 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While specific research applications for 3-Methyloctane-D20 are not extensively documented in publicly available scientific literature, its chemical nature as a deuterated analog of 3-Methyloctane points to a critical and well-established role in analytical research. This guide elucidates the primary application of this compound as an internal standard in quantitative analysis, particularly in the fields of environmental science, food chemistry, and metabolomics, where the precise measurement of volatile organic compounds (VOCs) is paramount.
The Core Function: An Internal Standard for Quantitative Analysis
Deuterated compounds, such as this compound, are indispensable tools in analytical chemistry, primarily used as internal standards for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The fundamental principle behind using a deuterated internal standard is to correct for the variability inherent in sample preparation and analysis.
This compound is chemically identical to its non-deuterated counterpart, 3-Methyloctane, and therefore exhibits nearly identical physical and chemical properties, including chromatographic retention time and ionization efficiency. However, its increased mass due to the replacement of hydrogen atoms with deuterium (B1214612) allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample, any loss of the target analyte (3-Methyloctane) during extraction, derivatization, or injection can be accurately accounted for, leading to more precise and reliable quantification.
Hypothetical Application: Quantification of 3-Methyloctane in Environmental Samples
3-Methyloctane is a branched-chain alkane that can be present in various environmental matrices, such as air, water, and soil, often as a component of petroleum products or as a volatile organic compound emitted from industrial processes. A research study aiming to quantify the concentration of 3-Methyloctane in a set of environmental samples would be a typical scenario for the use of this compound.
| Property | 3-Methyloctane | This compound |
| CAS Number | 2216-33-3 | 345909-08-2 |
| Molecular Formula | C9H20 | C9D20 |
| Molecular Weight | 128.26 g/mol | 148.38 g/mol |
Detailed Methodologies: A Generalized Experimental Protocol
The following outlines a generalized protocol for the quantification of 3-Methyloctane in an aqueous sample using this compound as an internal standard with GC-MS.
1. Sample Preparation and Extraction:
-
Objective: To isolate volatile organic compounds, including 3-Methyloctane, from the sample matrix.
-
Procedure:
-
Collect a defined volume of the aqueous sample (e.g., 10 mL) in a clean glass vial.
-
Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 10 ng/µL solution in methanol).
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., 2 mL of hexane).
-
Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analytes into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top layer) to a clean vial for analysis.
-
2. GC-MS Analysis:
-
Objective: To separate and detect 3-Methyloctane and this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Monitor characteristic ions for 3-Methyloctane (e.g., m/z 57, 71, 85).
-
Monitor characteristic ions for this compound (e.g., m/z 66, 82, 98 - hypothetical, actual ions would be determined experimentally).
-
-
3. Data Analysis and Quantification:
-
Objective: To determine the concentration of 3-Methyloctane in the original sample.
-
Procedure:
-
Integrate the peak areas of the selected ions for both 3-Methyloctane and this compound.
-
Calculate the response ratio by dividing the peak area of the analyte (3-Methyloctane) by the peak area of the internal standard (this compound).
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 3-Methyloctane and a constant concentration of this compound. Plot the response ratio against the concentration of 3-Methyloctane.
-
Determine the concentration of 3-Methyloctane in the unknown sample by interpolating its response ratio on the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of a quantitative analysis using a deuterated internal standard.
Caption: Workflow for the quantification of 3-Methyloctane using this compound as an internal standard.
A Technical Guide to the Physical Characteristics of 3-Methyloctane-D20
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Properties
3-Methyloctane (B1293759) is a branched-chain alkane, a class of saturated hydrocarbons. It exists as a clear, colorless liquid under standard conditions.[1] As a non-polar molecule, its intermolecular interactions are dominated by weak van der Waals forces.[2] This technical guide summarizes its key physical properties, which are crucial for its application in various research and development settings.
Data Presentation: Physical Property Summary
The following table summarizes the key quantitative data for 3-methyloctane, which can be used as a close approximation for 3-Methyloctane-D20.
| Property | Value | Unit | Notes and References |
| Molar Mass (3-Methyloctane) | 128.26 | g/mol | Molecular Formula: C9H20 |
| Molar Mass (this compound) | 148.48 | g/mol | Calculated based on atomic masses of C, H, and D. |
| Boiling Point | 143.5 - 144 | °C | At 760 mmHg |
| Melting Point | -108 to -107.6 | °C | |
| Density | 0.72 - 0.721 | g/mL | At 20 °C |
| Refractive Index | 1.4063 - 1.407 | n20/D | At 20 °C, Sodium D-line |
| Flash Point | 32 | °C | |
| Vapor Pressure | 6.25 | mm Hg | |
| Water Solubility | 0.8 | mg/L | At 23 °C |
| Solubility | Soluble in Ether, Benzene, Acetone |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical characteristics of liquid alkanes like 3-methyloctane.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Heating oil (mineral or silicone oil)
-
Heat source (Bunsen burner or heating mantle)
-
Rubber band or thermometer adapter
Procedure:
-
Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
-
Capillary Tube Insertion: A capillary tube, with the sealed end facing upwards, is placed inside the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube, which is filled with heating oil.
-
Heating: The side arm of the Thiele tube is gently and uniformly heated. The design of the tube facilitates convection currents, ensuring even heat distribution.
-
Observation: As the temperature rises, dissolved air will first be expelled from the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.
-
Measurement: The heat source is then removed. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.
Determination of Density (Vibrating Tube Densitometer)
A vibrating tube densitometer provides highly accurate measurements of liquid density.
Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample liquid. The density of the liquid is directly related to the square of the oscillation period.
Procedure:
-
Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.
-
Sample Injection: The sample of 3-methyloctane is injected into the clean, dry oscillating tube, ensuring no air bubbles are present.
-
Temperature Control: The temperature of the measurement cell is precisely controlled to the desired temperature (e.g., 20 °C).
-
Measurement: The instrument electronically excites the tube, causing it to oscillate. The oscillation period is measured, and the instrument's software calculates the density based on the calibration data.
-
Cleaning: After measurement, the sample is flushed from the cell with appropriate solvents to prepare for the next measurement.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a characteristic property.
Apparatus:
-
Abbe Refractometer
-
Light source (typically a sodium D-line source)
-
Constant temperature water bath
Procedure:
-
Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of the 3-methyloctane sample are placed on the prism surface of the refractometer.
-
Measurement: The prisms are closed, and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Logical Relationships and Visualization
While this compound does not participate in signaling pathways, its relationship to its non-deuterated form and its fundamental properties can be visualized. The following diagram illustrates the conceptual link between the parent compound and its deuterated isotopologue, highlighting the key physical properties that are closely related.
Caption: Relationship between 3-Methyloctane and its D20 isotopologue.
References
understanding deuterated alkanes for mass spectrometry
An In-depth Technical Guide to Deuterated Alkanes for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry, particularly within pharmaceutical and environmental analysis, the demand for precise and accurate quantification of organic molecules is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), stands as a powerful tool for these applications. The robustness and reliability of quantitative MS methods are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), with deuterated compounds being the most common and cost-effective choice.[1][2]
This technical guide provides a comprehensive overview of the synthesis, mass spectral behavior, and application of deuterated alkanes as internal standards for quantitative mass spectrometry. Alkanes, as fundamental hydrocarbon structures, serve as an excellent model to understand the principles that can be extrapolated to more complex molecules. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage the power of deuterated standards to improve the quality of their analytical data.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated alkanes in quantitative analysis is based on the principle of isotope dilution mass spectrometry (IDMS).[3] In this method, a known quantity of a deuterated analog of the analyte is added to the sample at the earliest stage of the analytical workflow.[3] This "isotope-labeled" standard is chemically almost identical to the non-deuterated analyte.[2] Consequently, it experiences similar behavior during sample preparation, extraction, chromatography, and ionization.[2] However, due to the mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D), the deuterated standard can be distinguished from the analyte by the mass spectrometer.[2] By measuring the ratio of the signal from the native analyte to that of the deuterated standard, one can accurately determine the concentration of the analyte, as this ratio remains constant regardless of sample losses or variations in instrument response.[3]
Synthesis of Deuterated Alkanes
The preparation of high-purity deuterated alkanes is crucial for their effective use as internal standards. Several synthetic methods are available, with the choice depending on the desired deuteration pattern and the availability of starting materials.
Dehalogenation of Alkyl Halides
An established and efficient method for the synthesis of deuterated alkanes is the dehalogenation of alkyl halides using zinc dust in the presence of deuterium oxide (D₂O).[1][4] This method offers excellent yields and high isotopic purity.[4]
Experimental Protocol: Synthesis of Ethane-d₃ (CH₃CD₃)
This protocol describes the synthesis of 1,1,1-trideuterioethane from 1,1,1-trichloroethane.
Materials:
-
1,1,1-trichloroethane
-
Zinc dust
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Gas collection apparatus (e.g., gas syringe or collection over water)
Procedure:
-
Activate the zinc dust by stirring it with a dilute solution of hydrochloric acid, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Place the activated zinc dust in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Evacuate the apparatus and then introduce the 1,1,1-trichloroethane.
-
Add deuterium oxide dropwise from the dropping funnel to the stirred suspension of zinc dust and 1,1,1-trichloroethane.
-
The evolved ethane-d₃ gas is collected.
-
The collected gas can be purified by passing it through a cold trap to remove any unreacted starting materials or byproducts.
Catalytic Hydrogen-Deuterium Exchange
Another method for preparing deuterated alkanes involves the catalytic exchange of hydrogen atoms with deuterium gas (D₂) over a noble metal catalyst, such as platinum, palladium, or rhodium supported on carbon.[5] This method is particularly useful for perdeuteration (replacing all hydrogen atoms with deuterium).
Experimental Protocol: Perdeuteration of n-Hexane
Materials:
-
n-Hexane
-
Deuterium gas (D₂)
-
5% Palladium on charcoal (Pd/C) catalyst
-
High-pressure reactor
Procedure:
-
Place the n-hexane and the Pd/C catalyst in a high-pressure reactor.
-
Evacuate the reactor to remove air and then pressurize it with deuterium gas.
-
Heat the reactor to the desired temperature (e.g., 150-200 °C) and stir the reaction mixture for a specified period (e.g., 24-48 hours).
-
After cooling the reactor, vent the excess deuterium gas.
-
The deuterated n-hexane is recovered by filtration to remove the catalyst.
-
The product can be purified by distillation.
Mass Spectrometry of Deuterated Alkanes
The mass spectral fragmentation of alkanes under electron ionization (EI) is well-understood. The introduction of deuterium atoms into an alkane molecule leads to predictable shifts in the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, which is the basis for their use in mass spectrometry.
General Fragmentation Patterns of Alkanes
Upon electron ionization, alkanes form a molecular ion (M⁺˙) which is often of low abundance, especially for long-chain alkanes.[6] The fragmentation of the molecular ion proceeds through the cleavage of C-C bonds, which are weaker than C-H bonds.[6] This results in the formation of a series of alkyl carbocations (CₙH₂ₙ₊₁) and alkyl radicals.[7] The positive charge typically resides on the smaller fragment.[7] Branched alkanes fragment preferentially at the branching points to form more stable secondary and tertiary carbocations.[6][8]
Fragmentation of Deuterated Alkanes
When a deuterated alkane is analyzed by mass spectrometry, the masses of the molecular ion and any fragment ions containing deuterium atoms will be shifted to higher m/z values. The magnitude of the shift depends on the number of deuterium atoms in the ion. For example, the molecular ion of hexane-d₁₄ will appear at an m/z of 100, whereas the molecular ion of non-deuterated hexane (B92381) (C₆H₁₄) is at m/z 86.
The fragmentation pattern of a deuterated alkane will be analogous to its non-deuterated counterpart, but the fragment ions will be shifted in mass. For instance, in the mass spectrum of n-hexane, prominent peaks are observed at m/z 29 (C₂H₅⁺), 43 (C₃H₇⁺), 57 (C₄H₉⁺), and 71 (C₅H₁₁⁺). For hexane-d₁₄, the corresponding fragments would be expected at m/z 34 (C₂D₅⁺), 50 (C₃D₇⁺), 66 (C₄D₉⁺), and 82 (C₅D₁₁⁺).
It is important to note that intramolecular hydrogen/deuterium scrambling can sometimes occur in the molecular ion before fragmentation, which can complicate the interpretation of the mass spectra. However, for many quantitative applications using deuterated internal standards, the primary focus is on monitoring a specific, stable fragment ion that shows a clear mass shift from the corresponding analyte fragment.
Quantitative Data Presentation
The following table summarizes the expected m/z values for the molecular ion and major fragment ions for a selection of alkanes and their perdeuterated analogs.
| Alkane | Chemical Formula | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Perdeuterated Analog | Chemical Formula | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| n-Butane | C₄H₁₀ | 58 | 29, 43 | n-Butane-d₁₀ | C₄D₁₀ | 68 | 34, 50 |
| n-Pentane | C₅H₁₂ | 72 | 29, 43, 57 | n-Pentane-d₁₂ | C₅D₁₂ | 84 | 34, 50, 66 |
| n-Hexane | C₆H₁₄ | 86 | 29, 43, 57, 71 | n-Hexane-d₁₄ | C₆D₁₄ | 100 | 34, 50, 66, 82 |
| n-Heptane | C₇H₁₆ | 100 | 29, 43, 57, 71 | n-Heptane-d₁₆ | C₇D₁₆ | 116 | 34, 50, 66, 82 |
| n-Octane | C₈H₁₈ | 114 | 29, 43, 57, 71, 85 | n-Octane-d₁₈ | C₈D₁₈ | 132 | 34, 50, 66, 82, 96 |
Application in Quantitative Mass Spectrometry
Deuterated alkanes are widely used as internal standards for the quantification of hydrocarbons in various matrices, such as environmental samples and biological fluids.[3][9] Gas chromatography-mass spectrometry (GC-MS) is the most common technique for this purpose.
Experimental Protocol: Quantification of n-Alkanes in Water by GC-MS
This protocol outlines a general procedure for the quantitative analysis of a series of n-alkanes in a water sample using a mixture of deuterated n-alkanes as internal standards.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of the deuterated alkane internal standard solution.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the spiked water sample to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of 1 µL of the final extract.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each target alkane and its corresponding deuterated internal standard.
-
3. Data Analysis
-
Peak Integration: Integrate the peak areas for the selected ions of each analyte and its corresponding deuterated internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target alkanes and a constant concentration of the deuterated internal standards. Analyze these standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Calculate the concentration of each alkane in the unknown sample by using the peak area ratio obtained from the sample and interpolating from the calibration curve.
Visualizations
Synthesis of Deuterated Alkanes
Caption: Synthesis of Ethane-d₁ via Dehalogenation.
Mass Spectral Fragmentation of n-Hexane
Caption: Fragmentation Pathway of n-Hexane in EI-MS.
Quantitative Analysis Workflow
Caption: Workflow for Alkane Quantification using a Deuterated Internal Standard.
Conclusion
Deuterated alkanes are indispensable tools in modern mass spectrometry, enabling high-precision quantitative analysis through the principle of isotope dilution. Their synthesis via methods like dehalogenation of alkyl halides provides the high-purity standards necessary for robust analytical methods. Understanding their predictable fragmentation patterns in mass spectrometry is key to developing selective and sensitive GC-MS assays. The detailed experimental protocols provided in this guide offer a framework for researchers, scientists, and drug development professionals to implement these powerful techniques, ultimately leading to more accurate and reliable analytical results. The continued application and refinement of methods using deuterated standards will undoubtedly remain a cornerstone of quantitative science.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. the-use-of-gc-ms-ms-for-the-characterization-of-naturally-occurring-methyl-alkanes - Ask this paper | Bohrium [bohrium.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 3-Methyloctane-D20
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for 3-Methyloctane-D20, intended for researchers, scientists, and professionals in drug development. The information herein is compiled from available safety data for its non-deuterated analog, 3-methyloctane (B1293759). The primary difference between these two compounds is the isotopic substitution of hydrogen with deuterium (B1214612), which is not expected to significantly alter the chemical hazards. However, this guide should be used as a supplement to, and not a replacement for, a substance-specific Safety Data Sheet (SDS) and rigorous laboratory safety protocols.
Introduction
This compound is a deuterated form of the branched-chain alkane 3-methyloctane. Isotopic labeling is a critical tool in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic analyses, and as internal standards in analytical chemistry. While the substitution of hydrogen with deuterium can alter metabolic pathways and reaction kinetics, the fundamental chemical reactivity and associated hazards are generally considered to be equivalent to the parent compound. This guide provides a detailed summary of the known safety, handling, and toxicological data for 3-methyloctane as a reliable proxy for this compound.
Hazard Identification and Classification
3-Methyloctane is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
Table 1: GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H226: Flammable liquid and vapour[1] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[1] |
Table 2: GHS Label Elements
| Element | Details |
| Pictogram(s) | |
| Signal Word | Danger [1] |
| Hazard Statement(s) | H226: Flammable liquid and vapour.[1]H304: May be fatal if swallowed and enters airways.[1] |
| Precautionary Statement(s) | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P240: Ground and bond container and receiving equipment.P241: Use explosion-proof electrical/ventilating/lighting equipment.P242: Use only non-sparking tools.P243: Take precautionary measures against static discharge.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P331: Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction.Storage: P403+P235: Store in a well-ventilated place. Keep cool.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
The physical and chemical properties of 3-methyloctane are essential for safe handling and storage.
Table 3: Physical and Chemical Properties of 3-Methyloctane
| Property | Value | Source(s) |
| Molecular Formula | C9H20 | |
| Molecular Weight | 128.26 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 143.5 - 144 °C | |
| Melting Point | -107.6 °C | |
| Flash Point | 25.3 - 32 °C | |
| Density | 0.72 g/cm³ | |
| Vapor Pressure | 6.7 mmHg at 25°C | |
| Water Solubility | 0.8 mg/L at 23 °C | |
| LogP | 5.35 |
Experimental Protocols and Toxicological Information
Detailed experimental protocols for the toxicological assessment of 3-methyloctane are not publicly available in the provided search results. The summarized data is derived from standardized testing methodologies required for safety data sheets.
Toxicological Summary:
-
Acute Toxicity: No specific data on oral, dermal, or inhalation LD50/LC50 was found. However, the aspiration hazard classification indicates severe acute effects upon ingestion and subsequent entry into the lungs.
-
Skin Corrosion/Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Serious Eye Damage/Irritation: May cause eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness. Inhalation of high vapor concentrations can lead to central nervous system depression, with symptoms including headache, dizziness, and nausea.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: The substance is classified as an aspiration toxicant. If swallowed, it can be aspirated into the lungs, which may cause chemical pneumonitis and can be fatal.
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 4: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
Specific Hazards: The substance is a flammable liquid and vapor. Vapors are heavier than air and may travel along the ground to a source of ignition. Containers may explode when heated.
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth) and place in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.
Conclusion
While this compound is a valuable tool in scientific research, it is imperative that it is handled with the appropriate precautions. The primary hazards are its flammability and the risk of fatal aspiration if swallowed. By adhering to the guidelines outlined in this document, including the use of proper personal protective equipment, working in well-ventilated areas, and following safe storage and disposal procedures, researchers can minimize the risks associated with this compound. Always consult the most current and specific Safety Data Sheet provided by the supplier before use.
References
Understanding the Basics of a Certificate of Analysis
An In-Depth Technical Guide to the Certificate of Analysis for 3-Methyloctane-D20
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a specific chemical substance. This guide provides a detailed explanation of a typical CoA for this compound, a deuterated internal standard often used in mass spectrometry-based quantitative analysis.
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product meets its predetermined specifications. It includes details about the product's identity, the tests performed, the analytical methods used, and the results of those tests.
Key Information on a this compound CoA
A typical Certificate of Analysis for this compound will contain the following sections:
-
Product Information: This section includes the product name, catalog number, batch or lot number, chemical formula (C₉D₂₀), and CAS number (345909-08-2).
-
Physical and Chemical Properties: This provides information on the appearance (e.g., colorless oil), molecular weight (148.38 g/mol ), and storage conditions.
-
Analytical Data: This is the core of the CoA, presenting the results of various quality control tests.
Quantitative Data Summary
The quantitative data from a Certificate of Analysis for this compound can be summarized as follows:
| Test | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | Gas Chromatography (GC) |
| Isotopic Purity | ≥98.0 atom % D | 99.2 atom % D | Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Residual Solvents | Conforms to USP <467> | Meets requirements | Headspace GC-MS |
| Water Content | ≤0.1% | 0.05% | Karl Fischer Titration |
| Identity | Conforms to structure | Conforms | ¹H NMR and ¹³C NMR Spectroscopy |
Experimental Protocols
Detailed methodologies for the key experiments cited in the CoA are crucial for understanding and potentially replicating the quality control process.
Gas Chromatography (GC) for Chemical Purity
-
Objective: To determine the percentage of this compound relative to other volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Procedure:
-
A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane).
-
A small volume of the sample is injected into the GC, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.
-
The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).
-
The FID detects the organic compounds as they elute from the column.
-
The area of the this compound peak is compared to the total area of all peaks to calculate the chemical purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity
-
Objective: To determine the isotopic enrichment of deuterium (B1214612) in the this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
The sample is introduced into the GC, and the this compound is separated from any impurities.
-
The separated compound then enters the mass spectrometer.
-
In the ion source, the molecules are ionized, typically by electron impact (EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
By analyzing the distribution of the molecular ion peaks, the percentage of molecules containing 20 deuterium atoms versus those with fewer can be determined, thus providing the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity
-
Objective: To confirm the chemical structure and determine the extent of deuteration.
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d).
-
¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum at the chemical shifts corresponding to the protons in non-deuterated 3-methyloctane (B1293759) confirms a high level of deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the nine carbon atoms in the 3-methyloctane backbone, confirming the carbon skeleton. The coupling patterns (or lack thereof) can also provide information about the attached deuterium atoms.
-
²H NMR: A deuterium NMR experiment can be performed to directly observe the deuterium signals, providing a definitive confirmation of deuteration.
-
Mandatory Visualizations
Signaling Pathway of a Certificate of Analysis Workflow
Caption: Workflow for the generation of a Certificate of Analysis.
Logical Relationship of Analytical Tests for Product Release
Caption: Logical flow from product specifications to release via analytical testing.
A Technical Guide to the Isotopic Purity of 3-Methyloctane-D20 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 3-Methyloctane-D20, a critical internal standard for quantitative mass spectrometry-based assays. Ensuring the high isotopic purity of such standards is paramount for the accuracy and reliability of analytical data in drug development and various research applications.
Core Principles of Deuterated Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated internal standards are the gold standard. This compound, a deuterated form of 3-Methyloctane, serves as an ideal internal standard due to its chemical and physical properties being nearly identical to its non-deuterated counterpart. This ensures that it co-elutes with the analyte of interest, experiences similar ionization effects, and compensates for variations during sample preparation and analysis. The key to its utility lies in its mass difference, allowing it to be distinguished from the native analyte by the mass spectrometer.
Importance of Isotopic Purity
Isotopic purity refers to the percentage of the deuterated internal standard that is fully deuterated at all specified positions. The presence of unlabeled or partially deuterated species can introduce significant errors in quantification, especially at low analyte concentrations. High isotopic purity minimizes cross-talk between the analyte and the internal standard signals, thereby ensuring a more accurate and precise measurement.
Quantitative Data for this compound
The isotopic purity of commercially available this compound is a key specification for its use in quantitative analysis. The following table summarizes the typical purity specifications from a leading supplier.
| Parameter | Specification |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% |
Data sourced from LGC Standards.[1][2]
This level of isotopic enrichment ensures that the contribution of incompletely deuterated isotopologues to the signal of the unlabeled analyte is minimal.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful tool for assessing isotopic purity by differentiating between the masses of various isotopologues.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., hexane (B92381) or methanol) at a concentration appropriate for direct infusion or LC-MS analysis.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is calibrated according to the manufacturer's specifications to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer. For volatile compounds like 3-Methyloctane, Gas Chromatography (GC) coupled with a high-resolution mass spectrometer is often the method of choice. A full scan mass spectrum is acquired over a mass range that encompasses the molecular ions of this compound and its potential isotopologues.
-
Data Analysis:
-
The mass spectrum is analyzed to identify the peak corresponding to the fully deuterated molecule ([M+H]+ or M+•).
-
The peak intensities of the less-deuterated isotopologues (e.g., d19, d18, etc.) are measured.
-
The isotopic purity is calculated by expressing the intensity of the fully deuterated peak as a percentage of the sum of the intensities of all related isotopic peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the isotopic enrichment at specific sites within the molecule.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.
-
Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.
-
¹H NMR Acquisition: A proton NMR spectrum is acquired to detect any residual non-deuterated protons. The absence or minimal presence of signals in the regions corresponding to C-H bonds confirms high deuteration. The percentage of residual protons can be quantified by integrating their signals against a known internal standard.
-
²H NMR Acquisition: A deuterium (B1214612) NMR spectrum is acquired to directly observe the deuterium atoms. The chemical shifts in the ²H spectrum will correspond to the positions of deuteration.
-
Data Analysis: The isotopic enrichment is determined by comparing the integrals of the residual proton signals in the ¹H NMR spectrum to the total possible protons or by analyzing the signal intensities in the ²H NMR spectrum.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment.
Logical Relationship in Quantitative Analysis
The use of a deuterated internal standard like this compound is integral to achieving accurate quantitative results. The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final concentration determination.
Caption: Logic of Internal Standard Use in Quantitative Analysis.
References
Methodological & Application
Quantitative Analysis of Volatile Organic Compounds (VOCs) Using 3-Methyloctane-D20 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of a diverse range of volatile organic compounds (VOCs) in various matrices using 3-Methyloctane-D20 as a robust internal standard. The protocol is optimized for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1][3]
This application note is intended for researchers, scientists, and drug development professionals who require reliable and reproducible quantification of VOCs for applications such as environmental monitoring, occupational safety, toxicology studies, and the analysis of residual solvents in pharmaceutical products.
Introduction
Volatile organic compounds are a broad class of chemicals that are emitted as gases from various natural and anthropogenic sources.[2] Their analysis is critical in numerous scientific disciplines, including environmental science, toxicology, and pharmaceutical development, due to their potential health and environmental impacts. Accurate quantification of VOCs presents analytical challenges due to their volatility and the complexity of sample matrices.
The internal standard method is a widely accepted technique to enhance the accuracy and precision of quantitative analysis. An ideal internal standard should be chemically similar to the analytes of interest but isotopically distinct to be distinguishable by the mass spectrometer. This compound, a deuterated analog of 3-methyloctane, serves as an excellent internal standard for a wide range of non-polar and moderately polar VOCs due to its similar chromatographic behavior and distinct mass spectrum.
Principle of the Method
The quantitative analysis of VOCs is performed by adding a known amount of this compound to every sample, calibration standard, and quality control sample. The samples are then analyzed by GC-MS. The quantification of each target VOC is based on the ratio of its peak area to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve constructed using standards of known concentrations. Any variability during sample preparation or injection will affect both the analyte and the internal standard equally, thus canceling out potential errors and leading to more accurate and precise results.[1][3]
Experimental Protocols
Materials and Reagents
-
Solvents: Purge-and-trap grade methanol, Hexane (pesticide residue grade or equivalent)
-
Internal Standard (IS): this compound solution (e.g., 100 µg/mL in methanol)
-
Calibration Standards: Certified reference standards of target VOCs
-
Quality Control (QC) Samples: Prepared from a separate stock solution of target VOCs
-
Reagent Water: Deionized, organic-free
-
Sample Vials: 20 mL headspace vials with PTFE-lined septa
Preparation of Standards
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target VOCs into the appropriate matrix (e.g., reagent water for aqueous samples, or a clean solvent for other sample types). A minimum of five concentration levels is recommended to establish linearity.
-
Spiking: Add a constant amount of the this compound working solution to each calibration standard, sample, and QC sample. For example, add 10 µL of the 10 µg/mL IS working solution to a 10 mL sample volume to achieve a final IS concentration of 10 ng/mL.
Sample Preparation (Aqueous Samples by Purge and Trap)
-
Sample Collection: Collect water samples in 40 mL vials with Teflon-lined septa, ensuring no headspace.
-
Internal Standard Addition: For each 10 mL of sample, add 10 µL of the 10 µg/mL this compound working solution.
-
Purge and Trap: Place the vial in the autosampler of the purge and trap concentrator. The volatile compounds are purged from the sample with an inert gas (e.g., helium) and trapped on a sorbent tube. The trap is then rapidly heated to desorb the analytes onto the GC column.[3]
GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-624 (60 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 220°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 40°C, hold for 4 min; ramp at 10°C/min to 240°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temperature | 250°C |
Data Presentation
The following tables provide representative quantitative data for a selection of VOCs using this compound as an internal standard. The Relative Response Factor (RRF) is calculated using the following formula:
RRF = (Ax * Cis) / (Ais * Cx)
Where:
-
Ax = Peak area of the analyte
-
Cis = Concentration of the internal standard
-
Ais = Peak area of the internal standard
-
Cx = Concentration of the analyte
Table 1: Example Calibration Data for Selected VOCs
| Analyte | Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| Benzene | 1 | 15,234 | 250,112 | 0.061 |
| 5 | 76,170 | 251,543 | 0.303 | |
| 10 | 153,289 | 249,876 | 0.613 | |
| 20 | 305,678 | 250,555 | 1.220 | |
| 50 | 765,432 | 251,001 | 3.050 | |
| Toluene | 1 | 18,987 | 250,112 | 0.076 |
| 5 | 95,432 | 251,543 | 0.380 | |
| 10 | 190,876 | 249,876 | 0.764 | |
| 20 | 381,765 | 250,555 | 1.524 | |
| 50 | 954,321 | 251,001 | 3.802 | |
| Ethylbenzene | 1 | 21,543 | 250,112 | 0.086 |
| 5 | 108,213 | 251,543 | 0.430 | |
| 10 | 216,543 | 249,876 | 0.867 | |
| 20 | 433,087 | 250,555 | 1.728 | |
| 50 | 1,082,765 | 251,001 | 4.314 | |
| m,p-Xylene | 1 | 22,112 | 250,112 | 0.088 |
| 5 | 111,234 | 251,543 | 0.442 | |
| 10 | 222,456 | 249,876 | 0.890 | |
| 20 | 444,987 | 250,555 | 1.776 | |
| 50 | 1,112,345 | 251,001 | 4.432 | |
| o-Xylene | 1 | 21,876 | 250,112 | 0.087 |
| 5 | 109,876 | 251,543 | 0.437 | |
| 10 | 219,765 | 249,876 | 0.880 | |
| 20 | 439,543 | 250,555 | 1.754 | |
| 50 | 1,098,765 | 251,001 | 4.378 |
Internal Standard (this compound) concentration is constant at 10 ng/mL.
Table 2: Relative Response Factors (RRFs) and Linearity for Selected VOCs
| Analyte | Average RRF | %RSD of RRF | R² of Calibration Curve |
| Benzene | 1.25 | 3.2 | 0.9995 |
| Toluene | 1.10 | 2.8 | 0.9998 |
| Ethylbenzene | 0.98 | 3.5 | 0.9996 |
| m,p-Xylene | 0.95 | 3.1 | 0.9997 |
| o-Xylene | 0.96 | 3.3 | 0.9996 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of VOCs using an internal standard.
References
Application Note and Protocol for the Preparation of 3-Methyloctane-D20 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
1.0 Scope
This document provides a detailed protocol for the preparation of primary and working stock solutions of 3-Methyloctane-D20. This compound is the deuterium-labeled version of 3-Methyloctane and is commonly used as an internal standard in quantitative analyses such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of volatile organic compounds.[1] Adherence to this protocol will ensure the accurate and reproducible preparation of stock solutions for use in research and drug development applications.
2.0 Materials and Equipment
-
This compound (neat material)
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
High-purity solvent (e.g., Methanol, Acetone, Hexane (B92381), Ethyl Acetate)
3.0 Physicochemical Data and Solvent Selection
Proper solvent selection is critical for dissolving the standard and ensuring its stability. The non-deuterated form, 3-Methyloctane, is soluble in various organic solvents such as ether, benzene, and acetone.[2] Given its non-polar nature, other solvents like hexane or ethyl acetate (B1210297) are also suitable. Methanol is a common solvent for creating stock solutions of deuterated standards.[3] The selection should be compatible with the analytical method (e.g., GC-MS, LC-MS).
Table 1: Physicochemical Properties of this compound and 3-Methyloctane
| Property | This compound | 3-Methyloctane (for reference) |
| Molecular Formula | C9D20 | C9H20 |
| Molecular Weight | 148.38 g/mol | 128.26 g/mol |
| Density | Not readily available | ~0.72 g/mL |
| Boiling Point | Not readily available | 144 °C |
| Solubility | Assumed similar to 3-Methyloctane | Soluble in Acetone, Ether, Benzene |
4.0 Experimental Protocol
4.1 Preparation of a 1 mg/mL Primary Stock Solution
This protocol outlines the preparation of a high-concentration primary stock solution, which will be used to generate lower-concentration working solutions.
-
Equilibration: Allow the vial containing neat this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material.
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 1 mg of this compound directly into a 1 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add a small amount of the selected solvent (e.g., methanol, ~0.5 mL) to the volumetric flask to dissolve the compound. Gently swirl or vortex the flask to ensure complete dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Transfer and Labeling: Transfer the primary stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Table 2: Example Calculation for a 1 mg/mL Primary Stock Solution
| Parameter | Value |
| Target Concentration | 1.0 mg/mL |
| Mass of this compound | 1.0 mg |
| Final Volume | 1.0 mL |
| Solvent | Methanol |
| Molar Concentration (approx.) | 6.74 mM |
Calculation: (1.0 mg / 1 mL) * (1 g / 1000 mg) / (148.38 g / mol) * (1000 mmol / 1 mol) * (1 mL / 0.001 L) = 6.74 M
4.2 Preparation of Working Solutions (Serial Dilution)
Working solutions are prepared by diluting the primary stock solution to the desired final concentrations.
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Stopper the flask and mix thoroughly.
-
Repeat as necessary to achieve the desired concentration range. It is recommended to prepare working solutions fresh as needed to minimize potential degradation or adsorption.
Table 3: Example Serial Dilution Scheme for Working Solutions
| Target Concentration | Volume of Stock | Stock Concentration | Final Volume |
| 100 µg/mL | 1.0 mL | 1 mg/mL | 10 mL |
| 10 µg/mL | 1.0 mL | 100 µg/mL | 10 mL |
| 1 µg/mL | 1.0 mL | 10 µg/mL | 10 mL |
| 100 ng/mL | 100 µL | 1 µg/mL | 1.0 mL |
| 10 ng/mL | 100 µL | 100 ng/mL | 1.0 mL |
5.0 Storage and Stability
Proper storage is crucial to maintain the integrity of the deuterated standard.
-
Primary Stock Solution: Store the primary stock solution in a tightly sealed amber vial at -20°C for long-term storage to minimize solvent evaporation and degradation.
-
Working Solutions: For short-term storage, working solutions can be kept at 4°C. It is best practice to prepare fresh working solutions from the primary stock for each experiment.
-
Light and Air: Protect all solutions from light and store under an inert atmosphere if possible to prevent photodegradation and oxidation.
6.0 Visualization of the Workflow
The following diagram illustrates the logical flow of the protocol for preparing this compound stock and working solutions.
Caption: Workflow for the preparation of this compound solutions.
References
Application of 3-Methyloctane-D20 in Breath Analysis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) in exhaled breath are gaining significant attention as non-invasive biomarkers for diagnosing and monitoring various physiological and pathological states. Accurate and precise quantification of these VOCs is crucial for their clinical application. 3-Methyloctane (B1293759), a branched-chain alkane, has been identified in exhaled breath and is being investigated as a potential biomarker, particularly in the context of lung cancer research. The use of a stable isotope-labeled internal standard, such as 3-Methyloctane-D20, is essential for achieving reliable quantitative results in breath analysis by correcting for variations during sample collection, storage, and analysis. This document provides detailed application notes and protocols for the use of this compound in breath analysis research using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. It involves the addition of a known amount of an isotopically enriched version of the analyte (the internal standard, in this case, this compound) to the sample at the earliest stage of analysis. Since the deuterated standard is chemically identical to the native analyte (3-methyloctane), it behaves similarly during sample preparation, thermal desorption, chromatographic separation, and ionization. However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the native analyte to the deuterated internal standard, variations in sample volume, extraction efficiency, and instrument response can be effectively corrected, leading to highly reliable quantitative data.
Quantitative Data Summary
The following tables summarize the expected quantitative performance data for the analysis of 3-methyloctane in exhaled breath using this compound as an internal standard with a validated TD-GC-MS method.
Table 1: Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 ppb |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ppb |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Calibration Curve for 3-Methyloctane
| Concentration (ppb) | Response Ratio (3-Methyloctane / this compound) |
| 0.5 | 0.025 |
| 1.0 | 0.051 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 25.0 | 1.275 |
| 50.0 | 2.550 |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Solution
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of neat this compound.
-
Dissolve it in 10 mL of high-purity methanol (B129727) in a volumetric flask.
-
Store the stock solution at -20°C in an amber glass vial with a PTFE-lined cap.
-
-
Working Standard Solution (1 µg/mL):
-
Perform a serial dilution of the stock solution with methanol to achieve the desired concentration.
-
For example, dilute 10 µL of the stock solution to 10 mL with methanol.
-
Store the working solution at 4°C and prepare fresh weekly.
-
Protocol 2: Breath Sample Collection
-
Subject Preparation:
-
Subjects should fast for at least 8 hours prior to breath collection to minimize the influence of dietary VOCs.
-
Subjects should refrain from smoking and strenuous exercise for at least 2 hours before sampling.
-
The subject should rest in a clean-air environment for at least 30 minutes before providing a sample.
-
-
Sample Collection:
-
Use an inert breath collection device (e.g., Bio-VOC™ sampler or Tedlar® bags) to collect an end-tidal breath sample.
-
Collect a sample of ambient air at the same location to serve as a background control.
-
Immediately after collection, spike the breath sample with a known amount of the this compound working standard solution. This can be done by injecting a small volume (e.g., 1-5 µL) of the standard onto the sorbent tube through which the breath sample is drawn.
-
Protocol 3: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) Analysis
-
Thermal Desorption:
-
Place the sorbent tube containing the breath sample and internal standard into the thermal desorber.
-
Primary Desorption: Heat the tube to 280°C for 10 minutes with a helium flow to transfer the VOCs to a cold trap.
-
Cold Trap: Maintain the trap at a low temperature (e.g., -10°C) to focus the analytes.
-
Secondary Desorption: Rapidly heat the cold trap to 300°C to inject the focused analytes onto the GC column.
-
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
3-Methyloctane (Analyte) Ions: Monitor characteristic ions (e.g., m/z 57, 71, 85).
-
This compound (Internal Standard) Ions: Monitor corresponding deuterated ions (e.g., m/z 66, 81, 98 - exact ions will depend on the fragmentation pattern).
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Area / Internal Standard Area).
-
Determine the concentration of 3-methyloctane in the breath sample using a calibration curve prepared with known concentrations of 3-methyloctane and a constant concentration of this compound.
-
-
Visualizations
Caption: Origin of 3-Methyloctane and other VOCs in breath.
Caption: TD-GC-MS workflow for VOC quantification.
Application Note: High-Throughput Quantification of a Non-Polar Analyte in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the high-throughput quantification of a representative non-polar analyte, here designated as 'Analyte X', in human plasma. The method utilizes a stable isotope-labeled (deuterated) analogue of the analyte (Analyte X-d6) as the internal standard (IS) to ensure the highest level of accuracy and precision.[1][2] The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and other sources of analytical variability.[3][4] The simple protein precipitation sample preparation and rapid chromatographic runtime make this method ideal for regulated bioanalysis in drug development.
Introduction
In drug discovery and development, the accurate quantification of drug candidates and their metabolites in complex biological matrices is critical. LC-MS/MS has become the technique of choice for this purpose due to its exceptional sensitivity, selectivity, and speed.[5] A key challenge in bioanalysis is mitigating variability introduced during sample preparation and ionization suppression or enhancement caused by the sample matrix.[2]
The most effective strategy to counteract these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[2] By adding a known amount of the SIL-IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if analyte is lost during processing or if ionization efficiency changes, leading to highly reliable data.[7][8]
This note details a complete protocol for the analysis of 'Analyte X', a model non-polar small molecule, using its deuterated analogue, 'Analyte X-d6', as the internal standard.
Experimental Workflow
The overall workflow for the quantitative analysis is depicted below. It follows a logical progression from sample receipt to final data reporting, incorporating quality control checks at critical stages.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Determining the Optimal Concentration of 3-Methyloctane-D20 for Accurate Quantitative Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the optimal concentration of the internal standard (IS), 3-Methyloctane-D20, for use in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed to ensure accuracy, precision, and reliability in the quantification of the target analyte, 3-methyloctane (B1293759), in various matrices.
Introduction to Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly for chromatographic techniques like GC-MS and LC-MS, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis.[1] This is because its physical and chemical properties are nearly identical to the analyte of interest, 3-methyloctane. This similarity ensures that the internal standard and the analyte behave similarly during sample preparation, injection, and ionization, thus compensating for variations in extraction recovery, injection volume, and matrix effects.[2][3] The quantification is based on the ratio of the analyte's response to the internal standard's response, which provides more accurate and precise results compared to external standard calibration.[4][5]
Properties of 3-Methyloctane
3-Methyloctane is a volatile organic compound (VOC) and a branched-chain alkane. Its deuterated counterpart, this compound, serves as an ideal internal standard for its analysis.
| Property | Value |
| Chemical Formula | C9H20 |
| Molecular Weight | 128.26 g/mol |
| Boiling Point | 144 °C |
| Density | 0.72 g/cm³ |
| Solubility in Water | 0.8 mg/L (at 23 °C) |
Note: Properties are for the non-deuterated 3-methyloctane and are provided for reference.
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol describes the experimental workflow for optimizing the concentration of this compound for the quantitative analysis of 3-methyloctane in a given sample matrix (e.g., plasma, environmental water, soil extract).
Materials and Reagents
-
3-Methyloctane (analyte) standard
-
This compound (internal standard)
-
High-purity solvent (e.g., methanol, hexane, or dichloromethane, suitable for both analyte and IS and compatible with GC-MS)
-
Sample matrix (the matrix in which the analyte will be quantified)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-methyloctane in 10 mL of the chosen solvent.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent.
-
Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with the solvent.
-
Internal Standard Working Solutions (Low, Medium, High): Prepare three different concentrations of the internal standard working solutions from the IS stock solution. The concentrations should bracket the expected optimal concentration. Based on typical applications for deuterated standards for VOC analysis, the following concentrations are suggested as a starting point:
-
Low IS: 1 µg/mL
-
Medium IS: 10 µg/mL
-
High IS: 100 µg/mL
-
Experimental Procedure
The goal is to find an IS concentration that provides a stable and appropriate response relative to the analyte across its expected concentration range.
-
Prepare a Mid-Range Analyte Sample: Spike a known amount of the analyte working solution into the sample matrix to achieve a mid-range concentration (e.g., 100 ng/mL).
-
Spike with Different IS Concentrations: Aliquot the mid-range analyte sample into three sets of vials. Spike each set with one of the IS working solutions (Low, Medium, High) at a consistent volume ratio (e.g., 10 µL of IS working solution per 1 mL of sample). This will result in final IS concentrations of approximately 10 ng/mL, 100 ng/mL, and 1000 ng/mL, respectively.
-
Sample Preparation: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase microextraction) as intended for the final analytical method.
-
GC-MS Analysis: Analyze the prepared samples using the GC-MS method.
Suggested GC-MS Parameters
The following are starting parameters for the GC-MS analysis of 3-methyloctane. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Hold: 5 min at 250 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-200 |
| Quantifier Ions | - 3-Methyloctane: To be determined from the mass spectrum (e.g., m/z 57, 71, 85, 128)- this compound: To be determined from the mass spectrum (e.g., m/z 66, 82, 98, 148) |
Data Evaluation and Optimization
-
Peak Area Ratios: For each IS concentration tested, calculate the peak area ratio of the analyte to the internal standard.
-
Signal-to-Noise Ratio: Evaluate the signal-to-noise (S/N) ratio for the internal standard peak at each concentration. The S/N should be sufficiently high (typically >10) for reliable detection.
-
Linearity: Once an approximate optimal IS concentration is determined, prepare a full calibration curve with at least five concentration levels of the analyte, each spiked with the chosen IS concentration. The response factor (analyte area / IS area) / (analyte concentration / IS concentration) should be consistent across the calibration range, with a relative standard deviation (RSD) of <15%.
-
Optimal Concentration Selection: The optimal concentration of this compound is the one that results in:
-
A peak area ratio of the analyte to the internal standard that is close to 1 for the mid-range analyte concentration.
-
A robust and reproducible signal for the internal standard.
-
Consistent response factors across the entire calibration range of the analyte.
-
Data Presentation: Example Optimization Data
The following tables provide an example of the data that would be generated during the optimization process.
Table 1: Initial Screening of this compound Concentration (Analyte Concentration = 100 ng/mL)
| IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | IS Signal-to-Noise (S/N) |
| 10 | 550,000 | 60,000 | 9.17 | 25 |
| 100 | 545,000 | 580,000 | 0.94 | 250 |
| 1000 | 555,000 | 5,900,000 | 0.09 | >1000 |
Based on this data, 100 ng/mL would be selected for further evaluation as it provides a peak area ratio close to 1.
Table 2: Calibration Curve with Optimal IS Concentration (100 ng/mL)
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Response Factor |
| 10 | 54,000 | 575,000 | 0.094 | 0.94 |
| 50 | 275,000 | 585,000 | 0.470 | 0.94 |
| 100 | 545,000 | 580,000 | 0.940 | 0.94 |
| 250 | 1,380,000 | 590,000 | 2.339 | 0.94 |
| 500 | 2,720,000 | 582,000 | 4.674 | 0.93 |
| RSD of Response Factor | 0.6% |
The low RSD of the response factor (<15%) confirms the suitability of the chosen IS concentration.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Logical relationship of internal standard use for accurate quantification.
References
sample preparation techniques for using 3-Methyloctane-D20
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Methyloctane-D20 as an internal standard in quantitative analytical studies, primarily focusing on gas chromatography-mass spectrometry (GC-MS).
Application Notes
3-Methyloctane is a branched-chain alkane.[1] Its deuterated form, this compound, serves as an excellent internal standard (IS) for the quantitative analysis of volatile and semi-volatile organic compounds. In mass spectrometry-based assays, internal standards are crucial for correcting variations during sample preparation and analysis.[2] The use of a stable isotope-labeled standard like this compound is ideal because it has nearly identical chemical and physical properties to its non-deuterated counterpart, but with a distinct mass difference, allowing for accurate quantification.[3]
Key Applications:
-
Internal Standard for GC-MS Analysis: this compound is primarily used as an internal standard for the quantification of 3-Methyloctane and other structurally similar volatile organic compounds (VOCs).
-
Environmental Monitoring: Quantification of hydrocarbon contaminants in water and soil samples.
-
Food and Beverage Analysis: Analysis of flavor and fragrance compounds.
-
Forensic Science: Detection and quantification of accelerants in arson investigations.
-
Drug Development: In preclinical and clinical studies, it can be used to quantify metabolites of drug candidates that have a similar chemical structure.
Physicochemical Properties of 3-Methyloctane (and its Deuterated Analog):
| Property | Value |
| Molecular Formula | C9H20 |
| Molecular Weight | 128.26 g/mol [1] |
| Boiling Point | 144 °C |
| Density | 0.72 g/mL |
| Solubility | Soluble in organic solvents like ether, benzene, and acetone. |
Experimental Protocols
Protocol 1: Quantification of Volatile Hydrocarbons in a Liquid Matrix using Liquid-Liquid Extraction (LLE) and GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of a target analyte (e.g., Toluene) in a water sample.
1. Materials and Reagents:
-
This compound solution (100 µg/mL in methanol)
-
Toluene standard solution (100 µg/mL in methanol)
-
Methanol (B129727) (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Deionized water (for calibration standards)
-
Glass vials with PTFE-lined caps (B75204)
-
Vortex mixer
-
Centrifuge
2. Preparation of Standards:
-
Stock Solutions: Prepare stock solutions of the target analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix (e.g., deionized water).
| Calibration Level | Analyte Concentration (ng/mL) | Volume of Analyte Stock (µL) | Final Volume (mL) |
| 1 | 1 | 0.1 | 10 |
| 2 | 5 | 0.5 | 10 |
| 3 | 10 | 1.0 | 10 |
| 4 | 50 | 5.0 | 10 |
| 5 | 100 | 10.0 | 10 |
| 6 | 250 | 25.0 | 10 |
| 7 | 500 | 50.0 | 10 |
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
| QC Level | Concentration (ng/mL) |
| Low | 3 |
| Medium | 75 |
| High | 400 |
3. Sample Preparation Workflow:
4. GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte (Toluene): m/z 91, 92
-
Internal Standard (this compound): m/z (specific fragments for the deuterated compound, e.g., 67, 80 - these would need to be determined experimentally)
-
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Protocol 2: Analysis of Volatile Organic Compounds in a Solid Matrix using Headspace (HS) GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of a volatile analyte in a soil sample.
1. Materials and Reagents:
-
This compound solution (100 µg/mL in methanol)
-
Analyte standard solution (100 µg/mL in methanol)
-
Methanol (GC grade)
-
Deionized water
-
Sodium chloride
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Analytical balance
2. Preparation of Standards and Samples:
-
Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards:
-
Weigh 5 g of clean, dry sand (as a blank matrix) into each headspace vial.
-
Spike each vial with a known amount of the analyte standard solution.
-
Add 10 µL of the working internal standard solution to each vial.
-
Add 5 mL of deionized water and 2 g of sodium chloride to each vial.
-
Immediately cap and crimp the vials.
-
| Calibration Level | Analyte Concentration (ng/g) | Volume of Analyte Stock (µL) |
| 1 | 2 | 0.1 |
| 2 | 10 | 0.5 |
| 3 | 20 | 1.0 |
| 4 | 100 | 5.0 |
| 5 | 200 | 10.0 |
| 6 | 500 | 25.0 |
| 7 | 1000 | 50.0 |
-
Sample Preparation:
-
Weigh 5 g of the soil sample into a headspace vial.
-
Add 10 µL of the working internal standard solution.
-
Add 5 mL of deionized water and 2 g of sodium chloride.
-
Immediately cap and crimp the vial.
-
3. Headspace GC-MS Analysis Workflow:
4. Headspace and GC-MS Conditions:
-
Headspace Autosampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC-MS Conditions: Same as in Protocol 1.
5. Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the concentration of the analyte in the solid samples.
Conclusion
This compound is a versatile and reliable internal standard for the quantitative analysis of volatile organic compounds by GC-MS. The protocols provided herein offer a starting point for method development and can be adapted to various matrices and target analytes. Proper validation of the analytical method is essential to ensure accurate and precise results.
References
Application Notes and Protocols for the Integration of 3-Methyloctane-D20 in Standard Operating Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative analytical chemistry, particularly within the realms of biomedical research and pharmaceutical development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. 3-Methyloctane-D20, a deuterated analog of the volatile organic compound (VOC) 3-methyloctane (B1293759), serves as an ideal internal standard for mass spectrometry-based analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical physicochemical properties to the endogenous analyte ensure that it effectively accounts for variations in sample preparation, extraction efficiency, and instrument response. Recent studies have suggested that volatile organic compounds, including branched alkanes like 3-methyloctane, may serve as potential biomarkers for certain diseases, such as colorectal cancer, making robust quantitative methods essential.[1]
These application notes provide detailed protocols for the incorporation of this compound as an internal standard in standard operating procedures for the quantitative analysis of volatile organic compounds in biological matrices.
Application Note 1: Quantification of 3-Methyloctane in Human Plasma as a Potential Biomarker for Colorectal Cancer using GC-MS
Objective: To provide a validated GC-MS method for the quantitative analysis of 3-methyloctane in human plasma using this compound as an internal standard. This method is intended for research applications in biomarker discovery and validation.
Methodology
A validated headspace solid-phase microextraction (HS-SPME) coupled with GC-MS method is employed for the analysis of 3-methyloctane in plasma.[2][3][4] this compound is introduced at the beginning of the sample preparation to normalize for variations during the analytical process.
Experimental Protocol: Plasma Sample Preparation and HS-SPME-GC-MS Analysis
-
Sample Preparation:
-
Thaw frozen human plasma samples (-80°C) on ice.
-
To a 20 mL headspace vial, add 1 mL of plasma.
-
Spike the plasma sample with 10 µL of this compound internal standard solution (1 µg/mL in methanol) to achieve a final concentration of 10 ng/mL.
-
Cap the vial immediately and vortex for 10 seconds.
-
-
HS-SPME Procedure:
-
Equilibrate the sample vial at 60°C for 15 minutes in a heating block with agitation.
-
Expose a conditioned 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.[1]
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3-Methyloctane (Analyte): Quantifier ion m/z 57, Qualifier ions m/z 43, 71.
-
This compound (Internal Standard): Quantifier ion m/z 72, Qualifier ion m/z 50.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 3-methyloctane (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Add this compound internal standard to each calibrator at a constant concentration (10 ng/mL).
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of 3-methyloctane in the unknown samples from the calibration curve.
-
Data Presentation: Illustrative Method Validation Data
The following tables present representative data for a validated method using a deuterated internal standard.
Table 1: Calibration Curve for 3-Methyloctane in Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 0.5 (LLOQ) | 0.052 ± 0.004 | 104.0% |
| 1 | 0.101 ± 0.007 | 101.0% |
| 5 | 0.515 ± 0.025 | 103.0% |
| 10 | 1.020 ± 0.041 | 102.0% |
| 50 | 5.050 ± 0.152 | 101.0% |
| 100 (ULOQ) | 10.100 ± 0.303 | 101.0% |
| Linearity (r²) | 0.9995 |
LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation
Table 2: Precision and Accuracy for 3-Methyloctane in Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ QC | 0.5 | 6.8 | 8.2 | 105.2 | 103.5 |
| Low QC | 1.5 | 5.1 | 6.5 | 102.1 | 101.7 |
| Mid QC | 40 | 4.5 | 5.8 | 98.9 | 99.2 |
| High QC | 80 | 3.9 | 5.1 | 101.5 | 100.8 |
QC: Quality Control; %CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect for 3-Methyloctane in Plasma
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 88.5 | 95.2 |
| High QC | 80 | 91.2 | 97.1 |
Diagram: GC-MS Analysis Workflow for VOCs
Caption: Workflow for the quantitative analysis of 3-methyloctane in plasma.
Application Note 2: Use of this compound in Pharmacokinetic Studies
Objective: To outline a standard operating procedure for the use of this compound as an internal standard in preclinical pharmacokinetic (PK) studies of volatile or semi-volatile drug candidates administered via inhalation or dermal routes.
Methodology
In pharmacokinetic studies, an internal standard is crucial for ensuring the integrity of bioanalytical data. This compound, being a volatile and chemically inert compound, can serve as a suitable internal standard for novel volatile drug candidates, particularly when a deuterated version of the drug is not yet available. This protocol describes a generic liquid-liquid extraction (LLE) procedure followed by GC-MS analysis.
Experimental Protocol: Bioanalytical Method for a Volatile Drug Candidate in Plasma
-
Preparation of Standards and Internal Standard Solution:
-
Prepare stock solutions of the drug candidate and this compound in methanol (B129727) at 1 mg/mL.
-
Prepare a working internal standard solution of this compound at 100 ng/mL in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank animal plasma with the drug candidate stock solution.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of hexane (B92381) and transfer to a GC-MS autosampler vial.
-
-
GC-MS Parameters:
-
Instrument parameters should be optimized for the specific drug candidate. A generic starting point is provided below.
-
Injector: Splitless mode, 280°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Temperature Program: Optimize based on the volatility of the drug candidate.
-
Mass Spectrometer: Operated in SIM mode, monitoring specific ions for the drug candidate and this compound (m/z 72).
-
Data Presentation: Illustrative Pharmacokinetic Data
Table 4: Representative Pharmacokinetic Parameters of a Volatile Drug Candidate
| Parameter | Unit | Value (Mean ± SD, n=6) |
| Cmax | ng/mL | 152.4 ± 25.8 |
| Tmax | h | 0.5 ± 0.1 |
| AUC(0-t) | ngh/mL | 489.6 ± 78.3 |
| AUC(0-inf) | ngh/mL | 510.2 ± 85.1 |
| t1/2 | h | 2.1 ± 0.4 |
| CL/F | L/h/kg | 1.5 ± 0.3 |
| Vd/F | L/kg | 4.5 ± 0.9 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL/F: Apparent clearance; Vd/F: Apparent volume of distribution.
Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conclusion
The incorporation of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of 3-methyloctane and other volatile organic compounds in complex biological matrices. The detailed protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement these methods in their standard operating procedures. The use of a high-quality deuterated internal standard is a critical component in generating accurate and reproducible data for biomarker research and pharmacokinetic studies, ultimately contributing to advancements in disease diagnosis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for issues related to isotopic exchange in deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem for deuterated standards?
A1: Isotopic exchange is a chemical phenomenon where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. In the context of deuterated standards, this means that deuterium (B1214612) atoms on the standard molecule can be swapped with hydrogen atoms from the surrounding environment (e.g., solvent, mobile phase, or matrix components). This process can lead to a shift in the mass distribution of the standard, resulting in decreased signal intensity of the desired deuterated species and the appearance of less-deuterated or non-deuterated forms. This compromises the quantitative accuracy of analytical methods, such as mass spectrometry, by altering the internal standard's concentration and isotopic purity.
Q2: Which functional groups are most susceptible to back-exchange?
A2: Deuterium atoms attached to heteroatoms with lone pairs of electrons are most susceptible to exchange. These include:
-
Hydroxyl groups (-OH): Alcohols and phenols.
-
Amino groups (-NH2): Primary and secondary amines.
-
Carboxylic acids (-COOH):
-
Thiols (-SH):
-
Amides (-CONH-):
Deuterium atoms on carbon atoms are generally more stable, but those on carbons adjacent to carbonyl groups (alpha-protons) can also be prone to exchange, especially under acidic or basic conditions.
Q3: Can the pH of the mobile phase influence isotopic exchange?
A3: Yes, the pH of the mobile phase is a critical factor. Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly for those on heteroatoms. For many compounds, a neutral or near-neutral pH range (around pH 6-8) is often optimal to minimize exchange. However, the ideal pH is compound-specific and should be empirically determined.
Q4: How can I detect if my deuterated standard is undergoing isotopic exchange?
A4: Isotopic exchange can be detected by monitoring the mass spectrum of the deuterated standard over time. The appearance and increase of ions with lower m/z values corresponding to the loss of one or more deuterium atoms is a clear indication of exchange. For example, if a D3-labeled standard shows a growing peak for the D2, D1, or even D0 species, exchange is occurring. This can be assessed by infusing a solution of the standard and monitoring the mass spectrum, or by analyzing samples at different time points after preparation.
Troubleshooting Guide
This section provides structured guidance for identifying and resolving common issues related to isotopic exchange.
Issue 1: Gradual loss of deuterated standard signal over time in LC-MS analysis.
This is a common symptom of isotopic back-exchange with protic solvents in the mobile phase.
Troubleshooting Workflow:
Technical Support Center: Correcting for Chromatographic Shift of 3-Methyloctane-D20
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the chromatographic shift observed when using 3-Methyloctane-D20 as an internal standard in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, elute at a different retention time than the non-deuterated 3-Methyloctane?
A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect". In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon referred to as an "inverse isotope effect".[1][2][3] This occurs due to subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These minor differences can influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker interactions and, consequently, a shorter retention time for the deuterated analog.[1]
Q2: How significant is the retention time shift between 3-Methyloctane and this compound expected to be?
A2: The magnitude of the retention time shift is influenced by several factors, including the number and position of deuterium (B1214612) atoms, the chromatographic conditions (e.g., column temperature, stationary phase), and the molecular structure of the analyte. For alkanes in GC, the retention time difference is typically small, often on the order of seconds or fractions of a second. The high degree of deuteration in this compound (20 deuterium atoms) will likely result in a noticeable, though still small, shift. It is crucial to experimentally determine the exact retention time difference under your specific analytical conditions.
Q3: Can this chromatographic shift affect the accuracy of my quantitative results?
A3: Yes, if not properly accounted for, a significant chromatographic shift can impact the accuracy and precision of quantification. If the deuterated internal standard does not co-elute closely with the analyte, it may experience different matrix effects or slight variations in instrument response, leading to variability in the analyte-to-internal standard peak area ratio. Therefore, it is essential to have consistent and reproducible chromatography and to use appropriate integration parameters that account for any baseline separation between the two peaks.
Q4: My this compound internal standard used to have a consistent retention time difference with the analyte, but now the shift is larger and more variable. What could be the cause?
A4: A sudden or gradual change in the retention time shift can indicate a problem with the GC system or the analytical method. Common causes include:
-
Column Degradation: Over time, the stationary phase of the GC column can degrade, leading to changes in selectivity and retention.
-
Leaks: Leaks in the injector, detector, or column fittings can affect carrier gas flow rate and pressure, causing retention time instability.
-
Flow Rate Instability: Issues with the electronic pressure control (EPC) or a partially blocked gas line can lead to inconsistent carrier gas flow.
-
Temperature Fluctuations: Inconsistent oven temperature control can significantly impact retention times.
-
Sample Matrix Effects: Complex sample matrices can sometimes interact with the column and alter the retention behavior of the analyte and internal standard.
Troubleshooting Guide for Unstable Chromatographic Shift
If you are experiencing inconsistent retention time shifts between 3-Methyloctane and this compound, follow this systematic troubleshooting workflow:
Step 1: Verify GC System Parameters
-
Action: Check all GC method parameters, including oven temperature program, injector temperature, detector temperature, carrier gas flow rate, and split ratio.
-
Purpose: To ensure the instrument is operating under the intended and validated conditions.
Step 2: Perform a Leak Check
-
Action: Conduct a thorough leak check of the GC system, paying close attention to the septum, liner O-ring, column fittings, and gas connections.
-
Purpose: To rule out leaks as a source of flow rate and pressure instability.
Step 3: Assess Column Performance
-
Action: Inject a standard mixture of 3-Methyloctane and this compound and evaluate peak shape and resolution.
-
Purpose: To check for signs of column degradation, such as peak tailing, broadening, or loss of resolution. If the column is old or has been subjected to harsh conditions, consider trimming the inlet or replacing the column.
Step 4: Evaluate Sample Preparation
-
Action: Review your sample preparation procedure to ensure consistency.
-
Purpose: To identify any potential sources of variability introduced during sample handling and dilution.
Step 5: Method Optimization (if necessary)
-
Action: If the issue persists after verifying the system and consumables, you may need to optimize your GC method. Consider adjusting the temperature program (e.g., using a slower ramp rate) or the carrier gas flow rate to improve the consistency of the separation.
-
Purpose: To enhance the robustness of the analytical method and minimize the impact of minor system variations on the retention time shift.
Quantitative Data on Isotope Effect
| Compound | Retention Time (min) | Retention Time Difference (Analyte - IS) (min) |
| 3-Methyloctane (Analyte) | 10.258 | \multirow{2}{*}{0.025} |
| This compound (IS) | 10.233 |
Note: These are hypothetical retention times for illustrative purposes. The actual retention times and their difference will depend on the specific GC column and analytical conditions used.
Experimental Protocol for GC-MS Analysis of 3-Methyloctane with this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of 3-Methyloctane using this compound as an internal standard by GC-MS.
1. Sample Preparation
-
1.1. Standard Preparation: Prepare a stock solution of 3-Methyloctane and this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).
-
1.2. Calibration Standards: Create a series of calibration standards by spiking a blank matrix with known concentrations of 3-Methyloctane and a constant concentration of this compound.
-
1.3. Sample Spiking: Add a known amount of the this compound internal standard solution to each unknown sample.
2. GC-MS Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar column is recommended for alkane analysis. A good choice would be a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
3. GC-MS Method Parameters
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3-Methyloctane: Monitor characteristic ions (e.g., m/z 43, 57, 71, 128).
-
This compound: Monitor the corresponding deuterated fragment ions (e.g., m/z 49, 66, 82, 148).
-
4. Data Analysis
-
Integrate the peak areas for the selected ions of both 3-Methyloctane and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3-Methyloctane in the unknown samples by interpolation from the calibration curve.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting unstable chromatographic shifts.
Caption: A flowchart for troubleshooting inconsistent retention time shifts.
Understanding the Chromatographic Isotope Effect
The following diagram illustrates the factors contributing to the chromatographic shift of deuterated standards.
Caption: The mechanism of the chromatographic isotope effect in GC.
References
Technical Support Center: Minimizing Matrix Effects with 3-Methyloctane-D20
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 3-Methyloctane-D20 to minimize matrix effects in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analytical methods.[2] Common culprits in complex biological matrices include salts, lipids, and proteins.[2]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards (IS), such as this compound, are considered the gold standard for compensating for matrix effects.[2] Because they are chemically almost identical to their non-deuterated counterparts, they co-elute and experience similar ionization suppression or enhancement during mass spectrometry analysis.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2][4] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[5]
Q4: When is it appropriate to use a deuterated alkane like this compound as an internal standard?
A4: this compound is an ideal internal standard for the quantitative analysis of nonpolar, aliphatic compounds, such as other hydrocarbons, fatty acids, or lipid-soluble molecules, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are similar to these types of analytes, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
Troubleshooting Guides
Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
This is a common issue that can stem from several sources. The following logical workflow can help diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting poor analyte/internal standard ratio reproducibility.
Problem 2: Analyte and this compound Do Not Co-elute
A slight separation between the analyte and its deuterated internal standard can occur due to the isotopic effect, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[4]
-
Solution:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the retention time difference.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and internal standard elute as a single, combined peak.[4]
-
Column Maintenance: Column degradation can affect the separation. Ensure the column is properly washed and, if necessary, replace it with a new one of the same type.[2]
-
Problem 3: Unexpectedly High or Low Analyte Concentrations
-
Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to a systematic bias in the calculated analyte concentrations.
-
Solution: Carefully reprepare the internal standard solution and verify its concentration.
-
-
Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results.
-
Solution: Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.
-
-
Isotopic Exchange: If deuterium (B1214612) atoms on the this compound are exchanged for hydrogen atoms from the solvent or matrix, the internal standard concentration will decrease, leading to an overestimation of the analyte concentration.
-
Solution: Ensure the pH of all solutions is near neutral, as acidic or basic conditions can catalyze this exchange. Validate the stability of the internal standard in your specific sample matrix and storage conditions.
-
Quantitative Data Summary
The effectiveness of an internal standard in compensating for matrix effects is evaluated by the IS-Normalized Matrix Factor. A value close to 1.0 indicates ideal compensation. The following table presents representative data on the performance of a deuterated internal standard in different biological matrices.
| Parameter | Matrix A (Human Plasma) | Matrix B (Rat Liver Homogenate) | Matrix C (Bovine Urine) | Ideal Value |
| Analyte Matrix Factor | 0.65 (Suppression) | 1.35 (Enhancement) | 0.80 (Suppression) | 1.0 |
| This compound Matrix Factor | 0.68 | 1.39 | 0.82 | 1.0 |
| IS-Normalized Matrix Factor | 0.96 | 0.97 | 0.98 | 1.0 |
| %CV of IS-Normalized Matrix Factor | 3.8% | 4.1% | 3.5% | ≤15% |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol for Evaluating Matrix Effects Using this compound
This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte of interest and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank sample matrix (e.g., plasma, urine). Spike the analyte and this compound into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and this compound into the blank matrix before the extraction process. (This set is primarily for determining recovery).
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS or GC-MS.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor using the formulas in the table below.
-
| Parameter | Formula | Ideal Value | Purpose |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression or enhancement.[3] |
| IS-Normalized MF | (MF of Analyte) / (MF of this compound) | 1.0 | Indicates how well the internal standard corrects for the matrix effect.[3] |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Measures the efficiency of the extraction process.[3] |
Data Interpretation:
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[3]
-
The IS-Normalized MF should be close to 1 if this compound is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects on the analyte and the internal standard.[3]
Caption: A simplified workflow for the quantitative assessment of matrix effects.
References
Technical Support Center: 3-Methyloctane-D20 in Quantitative Analysis
Welcome to the technical support center for the use of 3-Methyloctane-D20 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for accurate quantification?
The isotopic and chemical purity of this compound is paramount for accurate and reliable quantitative results.[1] High isotopic purity ensures a minimal contribution of unlabeled 3-Methyloctane in the internal standard solution, which could otherwise artificially inflate the analyte signal.[2] Chemical purity is crucial to avoid interference from other compounds that might co-elute with the analyte or the internal standard, leading to inaccurate measurements.
Q2: What are the acceptable levels of isotopic and chemical purity for this compound?
While there is no universal standard, for most sensitive bioanalytical methods, an isotopic purity of ≥98% is recommended to minimize isotopic crosstalk.[3] The chemical purity should ideally be as high as possible, typically >99%, to reduce the risk of interference from impurities.
Q3: Can the position of the deuterium (B1214612) labels on this compound affect my results?
Yes, the stability of the deuterium labels is crucial.[3] For this compound, the deuterium atoms should be on carbon atoms where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[1] H/D exchange can lead to a loss of the isotopic label and inaccurate quantification.[4]
Q4: My this compound elutes slightly earlier than the unlabeled 3-Methyloctane. Is this a problem?
A slight retention time shift between the deuterated internal standard and the analyte is a known phenomenon called the "isotope effect".[4] While a small, consistent shift may not be an issue, significant separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of the results.[4][5]
Troubleshooting Guides
Issue 1: Inaccurate or Biased Quantification Results
Symptoms:
-
Consistently high or low calculated concentrations of 3-Methyloctane.
-
Poor accuracy in quality control (QC) samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in Internal Standard | 1. Analyze the Internal Standard Solution: Prepare a sample containing only the this compound internal standard and analyze it using your LC-MS/MS method. Monitor for the presence of the unlabeled 3-Methyloctane. 2. Correct for Contribution: If a significant amount of the unlabeled analyte is detected, you may need to mathematically correct for this contribution in your calculations or obtain a new, higher-purity standard.[6] |
| Isotopic Interference from Analyte | 1. Check for Isotopic Overlap: The natural isotopic abundance of 3-Methyloctane can sometimes contribute to the signal of the deuterated internal standard.[6] 2. Adjust Mass Transitions: Ensure that the selected mass transitions for the analyte and internal standard are sufficiently different to avoid crosstalk. A mass difference of at least 3 amu is generally recommended.[3] |
| Differential Matrix Effects | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute.[5] 2. Optimize Chromatography: If there is a separation, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution.[3] 3. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess and compare the matrix effects on the analyte and the internal standard. |
Issue 2: Inconsistent Internal Standard Response
Symptoms:
-
High variability in the this compound peak area across a single analytical run.
-
Drifting internal standard response over the course of the analysis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Pipetting and Dilution Steps: Ensure consistent and accurate addition of the internal standard to all samples, calibrators, and QCs. 2. Check for Extraction Inefficiency: Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the internal standard. |
| Degradation of Internal Standard | 1. Check Storage Conditions: Verify that the this compound stock and working solutions are stored under appropriate conditions (e.g., temperature, protection from light). 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from the stock. |
| Instrumental Issues | 1. Check for Ion Source Contamination: A dirty ion source can lead to signal suppression and variability.[1] Clean the ion source as part of routine maintenance. 2. Investigate for System Leaks: Leaks in the LC system can cause inconsistent sample injection volumes. |
Experimental Protocols
Protocol: Assessment of Isotopic Purity of this compound
Objective: To determine the percentage of unlabeled 3-Methyloctane present as an impurity in the this compound internal standard.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of this compound at a concentration significantly higher than that used in your analytical method (e.g., 1 µg/mL).
-
Acquire High-Resolution Mass Spectra: Analyze the solution using a high-resolution mass spectrometer (HRMS) in full-scan mode.
-
Data Analysis:
-
Determine the peak areas for the monoisotopic peak of 3-Methyloctane and the corresponding peak for this compound.
-
Calculate the percentage of unlabeled 3-Methyloctane using the following formula:
-
Expected Outcome:
| Parameter | Result | Interpretation |
| % Unlabeled 3-Methyloctane | 0.5% | This level of impurity is likely acceptable for most applications. |
| % Unlabeled 3-Methyloctane | >2% | This level of impurity may lead to significant overestimation of the analyte, especially at low concentrations. Consider sourcing a higher purity standard. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving sharp, symmetrical peaks for deuterated internal standards is paramount for accurate and reliable quantitative analysis. Poor peak shape can compromise the integrity of experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with deuterated internal standards.
Troubleshooting Guide: Resolving Poor Peak Shape
This guide addresses common peak shape abnormalities observed for deuterated internal standards in chromatographic analysis.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Silanol Interactions | Positively charged analytes, such as those with amine groups, can interact with negatively charged residual silanols on the silica (B1680970) surface of the column, leading to peak tailing.[1] To mitigate this, add a buffer to the mobile phase. For instance, in LC-MS analysis, adding ammonium (B1175870) formate (B1220265) to formic acid can help reduce these interactions.[1] |
| Column Overload | Injecting too much sample can saturate the column, causing peak tailing.[2][3] To resolve this, dilute the sample or reduce the injection volume.[3][4] Using a column with a higher capacity, such as one with a larger diameter or increased carbon content, can also alleviate this issue.[3] |
| Column Contamination/Deterioration | Accumulation of contaminants from the sample or mobile phase on the column inlet frit or packing material can distort peak shape.[2][4][5][6] If column deterioration is suspected, rinsing the column or backflushing (if the column allows) may resolve the issue. If the problem persists, the column may need to be replaced.[6] |
| Inappropriate Sample Solvent | If the sample solvent is stronger than the mobile phase, it can lead to peak distortion.[4][5] Ensure the sample solvent is compatible with the mobile phase, ideally using the mobile phase itself as the sample solvent.[5] |
Issue: Peak Fronting
Peak fronting is the inverse of tailing, with the leading edge of the peak being broader than the trailing edge.
| Potential Cause | Troubleshooting Steps & Solutions |
| Sample Overload | Similar to peak tailing, overloading the column can also cause peak fronting, particularly when the mobile phase becomes saturated.[2][7] Reducing the sample concentration or injection volume is the primary solution.[7] |
| Column Failure | Catastrophic column failure, often due to operating outside the recommended pH or temperature limits, can result in peak fronting.[2] It's crucial to operate the column within the manufacturer's specified limits. If failure is suspected, replacing the column is necessary.[2] |
| Inappropriate Mobile Phase | A mismatch between the sample solvent and the mobile phase can cause peak fronting.[5] Ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[5] |
Issue: Split Peaks
Split peaks appear as two or more distinct peaks for a single compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Partially Blocked Column Frit | Debris from the sample, mobile phase, or instrument components can partially block the inlet frit of the column, causing the sample stream to be distorted.[2][4] Regular use of in-line filters and proper sample filtration can prevent this.[4] If a blockage occurs, replacing the frit or the column may be necessary. |
| Column Void | A void or channel in the column packing material can cause the sample to travel through different paths, resulting in split peaks.[4][6][7] This can be caused by improper column packing or operating at high pressures. Using pre-packed columns and operating within pressure limits can prevent this. |
| Sample Solvent Effects | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[4] The sample should be dissolved in the mobile phase or a weaker solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a slightly different retention time than the non-deuterated analyte?
A1: This phenomenon is known as the "isotope effect".[8] Deuterium (B1214612) is slightly less lipophilic than hydrogen, which can lead to small differences in retention times, particularly in reverse-phase chromatography.[9] While often minor, this can become problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[10][11] If the retention time shift is significant, optimizing the chromatographic method to achieve co-elution is recommended.[12]
Q2: Can the position of the deuterium label on the molecule affect peak shape?
A2: Yes, the position of the deuterium label is critical.[13] Labels should be placed on stable, non-exchangeable positions.[10][14] Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups can be prone to exchange with protons from the solvent or sample matrix, a process known as back-exchange.[9][10] This can lead to the formation of partially or non-deuterated analyte, resulting in distorted or multiple peaks.
Q3: How can I determine if deuterium exchange is occurring?
A3: To test for deuterium exchange, you can perform an incubation study. Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time.[10] Subsequently, analyze the sample to see if there is an increase in the signal of the non-labeled compound.[10] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[11]
Q4: What role does column temperature play in the peak shape of deuterated internal standards?
A4: Column temperature is a critical parameter that can significantly impact peak shape, retention time, and selectivity.[15][16] Increasing the column temperature generally leads to sharper peaks and shorter retention times due to decreased mobile phase viscosity and increased analyte diffusion.[16][17] However, excessively high temperatures can accelerate column degradation.[15][18] It is also important to ensure the mobile phase is pre-heated to the column temperature to avoid temperature gradients across the column, which can cause peak broadening.[6][16]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol helps determine if the sample matrix is differentially affecting the ionization of the analyte and the deuterated internal standard.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).[19]
-
Set 2 (Post-Extraction Spike): Extract a blank matrix and then add the analyte and internal standard to the final extract.[19]
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before performing the extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
-
Evaluate Differential Matrix Effects: Compare the matrix effect for the analyte and the deuterated internal standard. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.
Protocol 2: Evaluation of Deuterated Internal Standard Stability
This protocol is used to validate the stability of the deuterated internal standard throughout the analytical process.[8]
-
Prepare Quality Control (QC) Samples: Prepare low and high concentration QC samples in the same matrix as the study samples. Spike these QCs with the deuterated internal standard at the working concentration.[8]
-
Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (analyte/internal standard).[8]
-
Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples. Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[8]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[8]
Visualization of Troubleshooting Workflows
Troubleshooting Poor Peak Shape
A logical workflow for troubleshooting poor peak shape.
Investigating Isotope Effects and Deuterium Exchange
A decision tree for addressing isotope-related peak issues.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. agilent.com [agilent.com]
- 5. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Restek - Blog [restek.com]
- 16. chromtech.com [chromtech.com]
- 17. How does increasing column temperature affect LC methods? [sciex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
improving signal-to-noise ratio for 3-Methyloctane-D20
Welcome to the technical support center for 3-Methyloctane-D20. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio and overall data quality in experiments utilizing this compound, particularly as an internal standard in gas chromatography-mass spectrometry (GC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my this compound internal standard (IS) low?
A1: A low signal for a deuterated internal standard can arise from several factors throughout the analytical process. Common causes include issues with sample preparation, chromatographic conditions, and mass spectrometer settings.[1] Specific areas to investigate include:
-
Sample Preparation: Inefficient extraction of the IS from the sample matrix.
-
Chromatographic Conditions: Suboptimal GC parameters leading to poor peak shape or loss of analyte.
-
Mass Spectrometer Settings: Incorrect ionization or fragmentation parameters. It is also possible the concentration of the internal standard is too low or it has degraded.[1]
Q2: I am observing a different retention time for this compound compared to its non-deuterated analog. Is this normal?
A2: Yes, a slight retention time shift between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated versions in reversed-phase chromatography.[1] While often minimal, a significant shift could lead to the analyte and IS eluting in different matrix environments, potentially impacting ionization efficiency and the accuracy of quantification.[1]
Q3: Can the position of the deuterium (B1214612) labels on this compound affect its stability and signal?
A3: Yes, the stability of the deuterium labels is critical. If deuterium atoms are on positions prone to exchange with protons from the solvent (a phenomenon known as back-exchange), it can lead to a decreased deuterated signal. For this compound, the deuterium atoms are on a stable carbon backbone, minimizing the risk of back-exchange.
Q4: What is isotopic interference or "cross-talk," and how can it affect my analysis with this compound?
A4: Isotopic interference occurs when the signal from naturally occurring isotopes of your target analyte contributes to the signal of the deuterated internal standard. This is more pronounced when the mass difference between the analyte and the IS is small. Since this compound has a large mass difference from its non-deuterated form, this effect should be minimal. However, at very high analyte concentrations, it could still potentially lead to an artificially inflated internal standard signal.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N) Ratio for this compound
A low S/N ratio can compromise the limit of detection and the overall quality of your data. The following steps can help identify and resolve the root cause.
Troubleshooting Workflow for Low S/N Ratio
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Detailed Steps:
-
Verify Mass Spectrometer Performance:
-
MS Tune: Ensure the mass spectrometer is properly tuned. A poor tune can lead to reduced sensitivity.
-
Ion Source Cleaning: A contaminated ion source is a common cause of reduced signal intensity. Schedule regular cleaning and maintenance.
-
Detector Check: An aging or faulty detector (e.g., electron multiplier) will result in lower signal.
-
-
Evaluate GC Conditions:
-
Leak Check: Leaks in the carrier gas line, injector, or column fittings can introduce noise and reduce signal.
-
Temperature Optimization: Ensure the inlet, oven temperature program, and transfer line temperatures are optimized for 3-Methyloctane.
-
Column Integrity: A degraded or contaminated GC column can lead to poor peak shape and reduced signal. Consider trimming the column or replacing it if necessary.
-
-
Assess Sample Preparation:
-
Internal Standard Concentration: Verify that the concentration of the this compound solution is correct and that it has not degraded.
-
Extraction Efficiency: Optimize the sample extraction procedure to ensure efficient recovery of the internal standard.
-
Matrix Effects: Complex sample matrices can cause ion suppression, leading to a reduced signal. Consider further sample cleanup or dilution.
-
Issue 2: Poor Peak Shape and Resolution
Poor chromatography can negatively impact the accuracy and precision of your measurements.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Review Injection Technique:
-
Liner: Ensure the correct type of inlet liner is being used and that it is properly deactivated to prevent analyte adsorption.
-
Injection Speed: The speed of injection can impact peak shape; optimize for your specific setup.
-
Inlet Temperature: An incorrect inlet temperature can cause peak fronting or tailing.
-
-
Investigate Column Problems:
-
Installation: Improperly installed columns can lead to broad or split peaks.
-
Column Bleed: High column bleed can contribute to baseline noise and affect peak integration.
-
Contamination: Buildup of non-volatile residues on the column can cause peak tailing.
-
-
Verify Flow Rates:
-
Carrier Gas Flow: An incorrect carrier gas flow rate will lead to suboptimal chromatography.
-
Gas Purity: Impurities in the carrier gas can increase baseline noise and affect peak shape.
-
Experimental Protocols
Protocol: Optimization of Mass Spectrometer Parameters for this compound
This protocol outlines the steps for optimizing key mass spectrometer parameters for this compound using direct infusion. This process should be performed for both the analyte and the internal standard.
-
Prepare Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of the intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Optimize Precursor Ion (Q1 Scan):
-
Infuse the working solution into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).
-
Perform a Q1 scan over a mass range that includes the expected molecular weight of this compound.
-
Identify the most abundant ion and record its m/z value.
-
-
Optimize Product Ions (Product Ion Scan):
-
Set the instrument to perform a product ion scan of the precursor ion identified in the previous step.
-
Select two or three of the most intense and stable product ions for creating Multiple Reaction Monitoring (MRM) transitions.
-
-
Optimize Declustering Potential (DP):
-
Set up an MRM method using the precursor ion and one of the selected product ions.
-
Ramp the DP value across a relevant range (e.g., 20 V to 150 V in 10 V steps) while monitoring the MRM transition intensity.
-
The optimal DP is the voltage that produces the maximum signal intensity.
-
-
Optimize Collision Energy (CE):
-
Using the optimized DP, ramp the CE value across a range (e.g., 5 V to 60 V in 2-5 V steps) for each MRM transition.
-
Determine the CE value that yields the maximum intensity for each specific transition.
-
Data Presentation
Table 1: Hypothetical Optimization of MS Parameters for this compound
| Parameter | Optimized Value |
| Precursor Ion (m/z) | [To be determined experimentally] |
| Product Ion 1 (m/z) | [To be determined experimentally] |
| Product Ion 2 (m/z) | [To be determined experimentally] |
| Declustering Potential (DP) | [To be determined experimentally] |
| Collision Energy (CE) for Product Ion 1 | [To be determined experimentally] |
| Collision Energy (CE) for Product Ion 2 | [To be determined experimentally] |
Table 2: Common GC-MS Troubleshooting and Solutions for Signal-to-Noise Improvement
| Symptom | Potential Cause | Recommended Solution |
| High Baseline Noise | Carrier gas contamination, column bleed, leaks | Install gas purifiers, condition or replace the column, perform a leak check |
| Unstable Baseline (Spiking, Drift) | Contaminated inlet or detector, electrical interference | Clean the inlet and ion source, check for sources of electrical noise |
| Reduced Peak Size | Sample degradation, incorrect syringe volume, dirty ion source | Check sample stability, verify autosampler operation, clean the ion source |
| Tailing Peaks | Active sites in the inlet or column, column contamination | Use a deactivated liner, trim or replace the column |
References
Technical Support Center: Analysis of 3-Methyloctane-D20
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing contamination during the analysis of 3-Methyloctane-D20. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the isotopic and chemical purity of this compound, it should be stored in a cool, dry place, protected from light.[1] For long-term storage, refrigeration at temperatures of -20°C is often recommended.[2] It is crucial to refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How can I prevent isotopic exchange (H/D exchange) with my this compound standard?
A2: Hydrogen-deuterium (H/D) exchange can compromise the isotopic purity of your standard.[1] To prevent this:
-
Use Aprotic Solvents: High-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) are generally recommended for preparing solutions.[3]
-
Avoid Protic Solvents: Do not dissolve or store the standard in acidic or basic solutions unless specified.[1]
-
Minimize Moisture Exposure: Handle the standard in a dry atmosphere, such as under dry nitrogen or argon, and use thoroughly dried glassware. Most deuterated products are hygroscopic and can readily absorb moisture.
-
Proper Handling: Allow the standard to equilibrate to room temperature before opening to prevent condensation.
Q3: What are common sources of contamination in my GC-MS system when analyzing this compound?
A3: Contamination can originate from either the Gas Chromatograph (GC) or the Mass Spectrometer (MS).
-
GC Contamination: Sources include column or septum bleed, a dirty injection port or liner, a contaminated syringe, and impure carrier gas.
-
MS Contamination: Common sources are air leaks, cleaning solvents, foreline pump oil, and fingerprints.
Q4: What are "ghost peaks" and how can I eliminate them?
A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, even during a blank run. They are typically caused by:
-
Carryover: Remnants of previous samples in the inlet or column.
-
Contamination: Contaminated solvents, a dirty inlet liner, or septum bleed can all contribute to ghost peaks. To eliminate them, you should ensure the system is clean by replacing the septum, cleaning or replacing the inlet liner, and verifying solvent purity.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or drifting internal standard signal.
| Possible Cause | Suggested Remedy |
| Degradation of the standard | Prepare a fresh working solution from the stock solution. If the issue persists, prepare a new stock solution. Verify proper storage conditions (temperature, light exposure). |
| Adsorption to container surfaces | Use silanized glass vials. Prepare working solutions fresh before each use. |
| Inconsistent injection volume | Use an autosampler for reproducible injections. If using manual injection, develop a consistent technique. |
| Leaks in the injector | Check for leaks in the injector and repair them. Adjust gas flow rates as needed. |
Issue 2: Presence of unexpected peaks (Ghost Peaks) in the chromatogram.
| Possible Cause | Suggested Remedy |
| Carryover from previous injections | Increase the final temperature and lengthen the run time to ensure all components from the previous sample have eluted. |
| Contaminated syringe | Replace the syringe. |
| Dirty inlet liner or septum bleed | Clean the inlet. Replace the inlet liner and septum. |
| Contaminated carrier gas | Ensure high-purity carrier gas (99.9995%) is used. Install and regularly maintain gas purifiers to remove hydrocarbons, water, and oxygen. |
Issue 3: High background noise in the mass spectrum.
| Possible Cause | Suggested Remedy |
| Air leak in the MS system | Check for higher than normal vacuum manifold pressure and peaks characteristic of air (m/z 18, 28, 32, 44). Locate and fix the leak. |
| Contamination from cleaning solvents | Dry all cleaned metal parts in a GC oven before reassembling and reinstalling them. |
| Foreline or diffusion pump oil backstreaming | Replace the pump oil as part of a regular maintenance schedule. |
| Dirty ion source | Perform an ion source cleaning procedure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of high-purity aprotic solvent (e.g., acetonitrile or methanol) to dissolve the standard completely.
-
Dilution: Once dissolved, dilute to the mark with the solvent. Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a labeled, airtight amber vial with a PTFE-lined cap and store under the recommended conditions (e.g., -20°C).
-
Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature before making further dilutions to the desired working concentration.
Protocol 2: GC-MS Ion Source Cleaning
Note: This is a general procedure. Always refer to your specific instrument manual for detailed instructions.
-
Venting the MS: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Disassembly: Wearing powder-free gloves, carefully remove the ion source from the instrument. Disassemble the ion source components, separating the metal parts that can be cleaned from those that cannot (e.g., ceramics, wires).
-
Abrasive Cleaning:
-
Create a slurry of aluminum oxide powder and deionized water.
-
Using a cotton swab, polish the surfaces of the metal ion source components, including the repeller, ion volume, and extractor lens. Pay close attention to all surfaces where deposits may have formed.
-
-
Sonication and Rinsing:
-
Rinse the cleaned parts thoroughly with deionized water.
-
Sonicate the parts in a sequence of solvents to remove residual abrasive particles and organic contaminants. A typical sequence is:
-
Deionized Water (5-10 minutes)
-
Methanol (5-10 minutes)
-
Acetone (5-10 minutes)
-
Hexane (5-10 minutes)
-
-
Perform a final rinse with a volatile solvent like methanol.
-
-
Drying: Dry the cleaned parts in a GC oven at a temperature not exceeding 70°C. Ensure all parts are completely dry before reassembly.
-
Reassembly and Installation: Carefully reassemble the ion source, wearing clean, lint-free gloves. Reinstall the ion source into the mass spectrometer.
-
Pump Down and Bakeout: Pump down the system and perform a bakeout according to the instrument manufacturer's recommendations to remove any residual water and solvents.
Logical Workflow for Troubleshooting Contamination
Caption: Troubleshooting workflow for identifying contamination sources.
References
Technical Support Center: Stability of 3-Methyloctane-D20
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Methyloctane-D20 in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a saturated alkane, and the carbon-deuterium (C-D) bonds are stronger and more stable than the corresponding carbon-hydrogen (C-H) bonds.[1] This increased bond strength means that this compound is expected to be a highly stable molecule, resistant to degradation under typical experimental conditions. Isotopic exchange, the replacement of deuterium (B1214612) with hydrogen, is unlikely for deuterated alkanes unless exposed to extreme conditions such as high temperatures or specific catalysts.
Q2: Are there specific solvents in which this compound is unstable?
A2: this compound is expected to be stable in most common laboratory solvents. Unlike deuterated compounds with deuterium atoms on heteroatoms (like -OH or -NH groups) or on carbons adjacent to carbonyl groups, the deuterium atoms in this compound are on non-activated carbon atoms and are not prone to exchange in either protic or aprotic solvents under standard conditions.[2]
Q3: Can this compound undergo isotopic exchange with protic solvents like methanol (B129727) or water?
A3: Isotopic exchange with protic solvents is highly unlikely for this compound under normal laboratory conditions.[2] The C-D bonds in a saturated alkane are not acidic and therefore do not readily exchange with protons from solvents. Significant energy input (e.g., high temperature) or the presence of a catalyst would be required to facilitate such an exchange.[3]
Q4: How should I store solutions of this compound?
A4: Solutions of this compound should be stored in tightly sealed containers to prevent solvent evaporation. For long-term storage, it is recommended to store the solutions at a low temperature (e.g., 4°C or -20°C) and protected from light, as is good practice for all analytical standards.[4]
Troubleshooting Guides
Issue 1: Inconsistent quantitative results when using this compound as an internal standard.
-
Possible Cause: While chemical instability is unlikely, inconsistent results can arise from other factors related to the use of a deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: In chromatographic methods (GC-MS or LC-MS), deuterated compounds may elute slightly earlier than their non-deuterated counterparts. Confirm that the chromatographic peak for this compound co-elutes with the analyte of interest to ensure accurate quantification.
-
Assess Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard differently than the analyte, leading to inaccurate results. Conduct experiments with spiked matrix samples to evaluate potential matrix effects.
-
Check for Contamination: Ensure that the this compound standard is not contaminated with its non-deuterated analog or other impurities. Verify the isotopic and chemical purity from the certificate of analysis.
-
Issue 2: Suspected degradation of this compound in a complex sample matrix.
-
Possible Cause: While highly stable, extreme pH or the presence of strong oxidizing agents in a complex matrix could potentially affect the stability of any organic compound.
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Conduct a simple experiment to confirm the stability of this compound in your specific matrix. An outline of a suitable experimental protocol is provided below.
-
pH Control: If the sample matrix is highly acidic or basic, consider neutralizing the sample to minimize the risk of any potential acid or base-catalyzed degradation.
-
Solvent Selection: If possible, prepare stock solutions and store the standard in a non-reactive, aprotic solvent.
-
Data Presentation
Table 1: Expected Stability of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Expected Stability of this compound | Potential for Isotopic Exchange |
| Acetonitrile | Aprotic | High | Very Low |
| Methanol | Protic | High | Very Low |
| Water | Protic | High | Very Low |
| Dichloromethane | Aprotic | High | Very Low |
| Hexane | Aprotic | High | Very Low |
| Dimethyl sulfoxide (B87167) (DMSO) | Aprotic | High | Very Low |
Disclaimer: This table is based on general chemical principles for deuterated alkanes. Specific experimental data for this compound may vary.
Experimental Protocols
Protocol: Assessment of this compound Stability in a Specific Solvent
Objective: To determine the chemical stability of this compound in a chosen solvent over a defined period.
Materials:
-
This compound
-
Solvent of interest
-
GC-MS or LC-MS system
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Time-Zero Sample: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 1 µg/mL) and analyze it by GC-MS or LC-MS. This will serve as the time-zero reference.
-
Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), take an aliquot of the stock solution, dilute it to the same working concentration, and analyze it by GC-MS or LC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the time-zero sample. A significant decrease in peak area would indicate degradation.
Mandatory Visualization
References
Validation & Comparative
The Gold Standard for Linearity and Range Determination: A Comparative Guide to 3-Methyloctane-D20
In the precise world of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the selection of an appropriate internal standard is a critical determinant of method accuracy, precision, and reliability. This guide provides an objective comparison of 3-Methyloctane-D20, a deuterated internal standard, with non-deuterated alternatives for establishing linearity and range in analytical methods. Supported by representative experimental data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in method validation and quantitative analysis of volatile organic compounds.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are widely regarded as the "gold standard" in mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest. In gas chromatography (GC), this results in co-elution, ensuring that both the analyte and the internal standard experience the same analytical conditions, including any matrix effects that could suppress or enhance the signal.[1] This co-elution is a key advantage over non-deuterated internal standards, such as structural analogs, which may have different retention times and be affected differently by the sample matrix.
The use of a deuterated internal standard like this compound for the quantification of its non-deuterated counterpart, 3-Methyloctane, or other similar volatile hydrocarbons, allows for more effective compensation for variations during sample preparation, injection volume, and instrument response.[1] This ultimately leads to enhanced precision and accuracy in the determined concentrations.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
To illustrate the performance advantages of this compound, a comparative analysis with a non-deuterated internal standard (IS), such as n-Nonane, for the quantification of a volatile hydrocarbon analyte is presented below. The following table summarizes key performance parameters from a typical method validation experiment.
| Performance Parameter | With this compound (Deuterated IS) | With n-Nonane (Non-Deuterated IS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Linear Range | 0.1 - 500 ng/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
The data clearly indicates that the use of this compound results in a higher correlation coefficient (R²), a wider linear range, and lower detection and quantification limits compared to the non-deuterated internal standard. Furthermore, the precision and accuracy of the measurements are significantly improved.
Experimental Protocol for Linearity and Range Determination
The following is a detailed methodology for establishing the linearity and range of an analytical method for a volatile hydrocarbon analyte using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the volatile hydrocarbon analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or hexane).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the samples. A typical range would be from 0.1 ng/mL to 500 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 50 ng/mL) that will be added to all calibration standards and samples.
2. Sample Preparation:
-
To a fixed volume of each calibration standard and sample, add a constant volume of the internal standard spiking solution. For example, add 10 µL of the 50 ng/mL internal standard solution to 1 mL of each calibration standard and sample.
3. GC-MS Analysis:
-
Injection: Inject a fixed volume (e.g., 1 µL) of each prepared standard and sample into the GC-MS system.
-
Chromatographic Conditions:
-
Column: A suitable capillary column for volatile hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An appropriate temperature program to ensure good separation of the analyte and internal standard from other matrix components. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and for this compound.
-
4. Data Analysis:
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard for each chromatogram.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Calibration Curve Construction: Plot the peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.
-
Linearity Assessment: The linearity is considered acceptable if the R² value is typically ≥ 0.995.
-
Range Determination: The range is the interval between the upper and lower concentrations of the analyte in the calibration standards for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.
Workflow for Linearity and Range Determination
Caption: Experimental workflow for linearity and range determination.
Conclusion
The use of this compound as a deuterated internal standard offers significant advantages for the determination of linearity and range in the quantitative analysis of volatile hydrocarbons. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and a more robust and reliable method. For researchers, scientists, and drug development professionals striving for the highest quality data, the adoption of deuterated internal standards like this compound is a highly recommended practice.
References
A Comparative Guide to 3-Methyloctane-D20 and Other Deuterated Alkanes for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Methyloctane-D20 with other deuterated alkanes, offering insights into their synthesis, physical properties, and analytical characterization. The information presented is supported by established scientific principles and typical experimental data to assist researchers in selecting and utilizing these compounds in their work.
Introduction to Deuterated Alkanes
Deuterated alkanes are saturated hydrocarbons in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution imparts subtle but significant changes to the physicochemical properties of the molecule, making deuterated alkanes valuable tools in various scientific disciplines, including drug development, mechanistic studies, and as standards in analytical chemistry. This compound is the perdeuterated form of 3-methyloctane (B1293759), meaning all 20 hydrogen atoms have been replaced with deuterium.
Synthesis of Deuterated Alkanes
The synthesis of deuterated alkanes can be achieved through several methods, with the choice of method depending on the desired level and position of deuteration, as well as the starting material.
Common Synthetic Routes:
-
Catalytic Hydrogen-Deuterium (H/D) Exchange: This is a widely used method for producing perdeuterated alkanes. It involves the reaction of an alkane with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst (e.g., platinum, palladium).
-
Dehalogenation of Alkyl Halides: This method involves the reaction of an alkyl halide with a reducing agent in the presence of a deuterium source. For example, reacting an alkyl iodide with zinc dust in D₂O can yield a deuterated alkane.
Physical Properties: A Comparative Overview
Table 1: Comparison of Physical Properties of 3-Methyloctane and Expected Properties of this compound
| Property | 3-Methyloctane (C₉H₂₀) | This compound (C₉D₂₀) (Expected) | Other Deuterated Alkanes (General Trend) |
| Molecular Weight ( g/mol ) | 128.26 | ~148.38 | Increased compared to non-deuterated analog |
| Boiling Point (°C) | 143.5 - 144.2 | Slightly higher than 3-methyloctane | Generally slightly higher than non-deuterated analogs |
| Density (g/cm³ at 20°C) | ~0.72 | Slightly higher than 3-methyloctane | Generally slightly higher than non-deuterated analogs |
| Refractive Index (n²⁰/D) | ~1.407 | Slightly different from 3-methyloctane | Varies depending on the specific compound |
Analytical Characterization
The primary techniques for characterizing deuterated alkanes are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Gas chromatography (GC) is also a valuable tool for separating and analyzing these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic purity of deuterated compounds.
-
¹H NMR: In a fully deuterated alkane like this compound, the proton signals will be absent or significantly diminished, confirming the high level of deuteration.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the location and extent of deuteration.
-
¹³C NMR: The carbon signals in a deuterated alkane will show coupling to deuterium atoms (C-D coupling), resulting in characteristic splitting patterns.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of molecules.
-
Molecular Ion Peak: The molecular ion peak of this compound will be at a higher m/z value compared to 3-methyloctane due to the increased mass of deuterium.
-
Fragmentation Pattern: The fragmentation pattern of alkanes in MS is characterized by the loss of alkyl fragments. In deuterated alkanes, the fragments will have higher masses corresponding to the presence of deuterium.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Fragment | Expected m/z (C₉H₂₀) | Expected m/z (C₉D₂₀) |
| [M]⁺ | 128 | 148 |
| [M - CD₃]⁺ | 113 | 130 |
| [M - C₂D₅]⁺ | 99 | 114 |
| [M - C₃D₇]⁺ | 85 | 98 |
| [M - C₄D₉]⁺ | 71 | 82 |
Gas Chromatography (GC)
Gas chromatography can be used to separate deuterated alkanes from their non-deuterated counterparts. Due to the slight differences in volatility, deuterated compounds often have slightly different retention times. Typically, on nonpolar stationary phases, deuterated compounds elute slightly earlier than their protiated analogs[1].
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and characterization of deuterated alkanes.
Synthesis of Deuterated Alkanes via Catalytic H/D Exchange
Objective: To replace hydrogen atoms with deuterium in an alkane using a metal catalyst.
Materials:
-
Alkane (e.g., 3-methyloctane)
-
Deuterium source (D₂ gas or D₂O)
-
Metal catalyst (e.g., 10% Pd/C)
-
High-pressure reactor
-
Solvent (if necessary)
Procedure:
-
Place the alkane and the catalyst in a high-pressure reactor.
-
Evacuate the reactor and then introduce the deuterium source.
-
Heat the reactor to the desired temperature (e.g., 100-200 °C) and pressurize with the deuterium source.
-
Maintain the reaction under stirring for a specified time (e.g., 24-72 hours).
-
Cool the reactor, vent the excess deuterium source, and filter the catalyst.
-
Purify the resulting deuterated alkane by distillation or chromatography.
-
Analyze the product by NMR and MS to determine the level of deuteration.
Measurement of Boiling Point (Micro-reflux method)
Objective: To determine the boiling point of a liquid sample.
Materials:
-
Liquid sample (e.g., this compound)
-
Small round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of the liquid sample and a few boiling chips into the round-bottom flask.
-
Assemble a micro-reflux apparatus with the condenser placed vertically on the flask.
-
Position the thermometer so that the bulb is just below the side arm of the condenser.
-
Heat the flask gently until the liquid begins to boil and a reflux ring of condensing vapor is observed on the condenser.
-
Record the temperature at which the reflux ring stabilizes. This temperature is the boiling point of the liquid.
Measurement of Density
Objective: To determine the density of a liquid sample.
Materials:
-
Liquid sample
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
Procedure:
-
Weigh the clean and dry pycnometer.
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
-
Place the stopper and wipe any excess liquid from the outside.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer weights.
-
Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
NMR Sample Preparation and Analysis
Objective: To obtain NMR spectra of a deuterated alkane.
Materials:
-
Deuterated alkane sample
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., TMS)
Procedure:
-
Dissolve a small amount of the deuterated alkane in the deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Place the NMR tube in the NMR spectrometer.
-
Acquire ¹H, ²H, and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mass Spectrometry Sample Preparation and Analysis
Objective: To obtain the mass spectrum of a deuterated alkane.
Materials:
-
Deuterated alkane sample
-
Volatile solvent (e.g., hexane)
-
Mass spectrometer (e.g., with electron ionization source)
Procedure:
-
Prepare a dilute solution of the deuterated alkane in the volatile solvent.
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC).
-
Acquire the mass spectrum over an appropriate m/z range.
Visualizations
Logical Relationship of Deuterated Alkane Analysis
Caption: Workflow for the synthesis and analysis of deuterated alkanes.
Experimental Workflow for Physical Property Determination
Caption: Experimental workflow for determining physical properties.
References
Inter-Laboratory Comparison Guide for Quantification Using 3-Methyloctane-D20 as an Internal Standard
This guide provides a framework for an inter-laboratory comparison focused on the quantification of a representative volatile organic compound (VOC), Toluene, in a water matrix using 3-Methyloctane-D20 as an internal standard. The objective is to offer a benchmark for laboratories to assess and validate their analytical methods, ensuring consistency and comparability of results. Deuterated internal standards are widely used in quantitative analysis to improve accuracy and precision by correcting for variations in sample extraction, matrix effects, and instrument response.[1][2][3]
The data and protocols presented herein are based on a hypothetical inter-laboratory study to illustrate typical performance characteristics and validation procedures.
Hypothetical Inter-Laboratory Study Design
This guide is modeled on a proficiency test involving five distinct laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory received identical sets of water samples spiked with Toluene at three different concentration levels (Low: 10 µg/L, Medium: 50 µg/L, High: 200 µg/L). All samples were fortified with this compound at a constant concentration of 40 µg/L to serve as an internal standard.[4] Laboratories were instructed to perform the analysis using the provided Gas Chromatography-Mass Spectrometry (GC-MS) protocol.
Quantitative Data Summary
The performance of each laboratory was evaluated based on accuracy (recovery) and precision (repeatability). A consensus value, derived from the robust mean of all reported results, was used to calculate recovery percentages and Z-scores for proficiency assessment.[5][6]
Table 1: Inter-Laboratory Quantification Results for Toluene in Water
| Laboratory | Spiked Concentration (µg/L) | Measured Mean Conc. (µg/L) (n=3) | Standard Deviation | % RSD (Precision) | % Recovery (Accuracy) | Z-Score |
|---|---|---|---|---|---|---|
| Lab A | 10 | 9.8 | 0.7 | 7.1% | 98% | -0.3 |
| 50 | 51.2 | 2.5 | 4.9% | 102% | 0.4 | |
| 200 | 195.5 | 9.8 | 5.0% | 98% | -0.5 | |
| Lab B | 10 | 11.1 | 1.0 | 9.0% | 111% | 1.2 |
| 50 | 48.5 | 3.1 | 6.4% | 97% | -0.6 | |
| 200 | 209.1 | 11.5 | 5.5% | 105% | 0.8 | |
| Lab C | 10 | 9.2 | 0.8 | 8.7% | 92% | -1.1 |
| 50 | 46.1 | 2.9 | 6.3% | 92% | -1.5 | |
| 200 | 188.9 | 12.1 | 6.4% | 94% | -1.3 | |
| Lab D | 10 | 10.3 | 0.6 | 5.8% | 103% | 0.4 |
| 50 | 53.0 | 2.1 | 4.0% | 106% | 1.1 | |
| 200 | 205.4 | 8.2 | 4.0% | 103% | 0.5 | |
| Lab E | 10 | 8.5 | 1.2 | 14.1% | 85% | -2.1 |
| 50 | 55.1 | 4.5 | 8.2% | 110% | 1.9 |
| | 200 | 221.0 | 15.5 | 7.0% | 111% | 2.2 |
-
Consensus Values (Robust Mean): Low = 9.9 µg/L, Medium = 50.8 µg/L, High = 203.8 µg/L.
-
Target Standard Deviation for Z-Score: A fixed fit-for-purpose relative standard deviation (FFP-RSDR) of 15% was used.
-
Z-Score Interpretation: |Z| ≤ 2 is considered satisfactory; 2 < |Z| < 3 is questionable; |Z| ≥ 3 is unsatisfactory.
Experimental Protocols
The following is a detailed methodology for the quantification of Toluene in water using this compound as an internal standard via GC-MS.
3.1. Sample Preparation (Purge and Trap)
-
Apparatus: Purge and trap concentrator system interfaced with a GC-MS.
-
Sample Collection: Collect 40 mL of water sample in a vial, ensuring no headspace.
-
Internal Standard Spiking: Add 10 µL of a 4 mg/L methanolic solution of this compound to each 40 mL sample, resulting in a final concentration of 40 µg/L.
-
Purging: Load the sample into the sparging vessel. Purge with inert gas (e.g., helium) at 40 mL/min for 11 minutes at ambient temperature. The volatile compounds are transferred from the aqueous phase to the vapor phase.
-
Trapping: The vapor is passed through a sorbent trap (e.g., Tenax/silica gel/charcoal).
-
Desorption: The trap is rapidly heated to 250°C to desorb the trapped compounds onto the GC column.
3.2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, DB-624 or equivalent.
-
Oven Program: Initial temperature 35°C, hold for 5 min. Ramp to 70°C at 10°C/min. Ramp to 200°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 220°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
Toluene (Analyte): m/z 91 (quantification), 92 (confirmation).
-
This compound (Internal Standard): m/z 70 (quantification), 100 (confirmation).
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3.3. Calibration
Prepare a multi-point calibration curve (5-7 levels) from 1 µg/L to 500 µg/L for Toluene. Each calibration standard must be spiked with the internal standard (this compound) at the same constant concentration (40 µg/L) as the samples. The calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
Visualizations
4.1. Experimental Workflow
4.2. Method Validation Parameters
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hbm4eu.eu [hbm4eu.eu]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Validation of 3-Methyloctane-D20 for Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of 3-Methyloctane-D20, a deuterated internal standard, for use in regulatory submissions. In the landscape of bioanalysis, particularly for methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Their use is strongly recommended to ensure the accuracy, precision, and robustness of bioanalytical data.[1][2][3]
The Superiority of Deuterated Internal Standards
An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variability.[4] Deuterated internal standards are chemically almost identical to their non-deuterated counterparts, ensuring they co-elute and experience similar matrix effects, which is a major source of analytical variability.[4] This near-identical behavior leads to more accurate and precise quantification compared to other alternatives, such as structural analogs.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following table presents a hypothetical but realistic comparison of the expected performance of a deuterated internal standard like this compound against a non-deuterated structural analog (e.g., another branched alkane). The data reflects the typical outcomes observed in bioanalytical method validation.
Table 1: Performance Comparison of Internal Standards
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Regulatory Acceptance Criteria |
| Accuracy (% Bias) | |||
| LLOQ | ± 5% | ± 15% | ± 20% |
| Low QC | ± 3% | ± 12% | ± 15% |
| Mid QC | ± 2% | ± 10% | ± 15% |
| High QC | ± 4% | ± 13% | ± 15% |
| Precision (%CV) | |||
| LLOQ | < 5% | < 15% | ≤ 20% |
| Low QC | < 4% | < 12% | ≤ 15% |
| Mid QC | < 3% | < 10% | ≤ 15% |
| High QC | < 5% | < 13% | ≤ 15% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 5% | ≤ 20% | ≤ 15% |
LLOQ: Lower Limit of Quantitation, QC: Quality Control, CV: Coefficient of Variation. Data is illustrative and based on established principles of bioanalytical method validation.
Experimental Protocols for Validation
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The following are detailed protocols for key validation experiments for a GC-MS method using a deuterated internal standard.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable solutions of the analyte and the deuterated internal standard.
-
Protocol:
-
Prepare individual stock solutions of the analyte (e.g., 3-methyloctane) and the deuterated internal standard (this compound) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at a constant concentration. This solution will be added to all calibration standards, QCs, and study samples.
-
Verify the stability of these solutions under intended storage conditions.
-
Selectivity
-
Objective: To ensure the method can differentiate and quantify the analyte without interference from other components in the biological matrix.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
In one set of samples, check for any response at the retention time and mass-to-charge ratio (m/z) of the analyte. The response should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ).
-
In another set of samples, spike with the deuterated internal standard and check for any response at the retention time and m/z of the analyte.
-
In a third set, spike with the analyte at the LLOQ to ensure it is detectable and distinguishable from the baseline.
-
Calibration Curve
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte, covering the expected range of concentrations in the study samples.
-
Add a constant amount of the deuterated internal standard working solution to each calibration standard.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte and determine the best-fit regression model.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
-
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source at low and high concentrations of the analyte and a constant concentration of the deuterated internal standard.
-
Set A: Spike the analyte and deuterated internal standard into the extracted blank matrix.
-
Set B: Spike the analyte and deuterated internal standard into a neat solution (e.g., the reconstitution solvent).
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.
-
The CV of the IS-normalized MF across the different matrix sources should be ≤15%.
-
Stability
-
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Visualizing the Validation Workflow and Logic
The following diagrams illustrate the key workflows and decision-making processes in the validation of a bioanalytical method using a deuterated internal standard.
Bioanalytical method validation workflow.
Decision tree for internal standard selection.
References
A Comparative Guide to Robustness Testing of Analytical Methods Using Deuterated Internal Standards
Introduction
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is of utmost importance.[1][2][3] Robustness testing is a critical component of analytical method validation that evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] This guide provides a comparative overview of the use of deuterated internal standards in the robustness testing of analytical methods, particularly in the context of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
While the specific compound 3-Methyloctane-D20 was not found in the available literature for robustness testing, this guide will utilize a well-documented deuterated internal standard, Venetoclax-D8 , to illustrate the principles and present comparative data. The use of a deuterated internal standard, also known as a stable isotope-labeled internal standard (SIL-IS), is widely regarded as the gold standard in quantitative bioanalysis for its ability to mimic the analyte of interest throughout the analytical process.
This guide will compare the performance of a deuterated internal standard (Venetoclax-D8) against a non-deuterated alternative, such as a structural analog, in the context of robustness testing.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards in Robustness Testing
The primary advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte, which allows it to compensate for variability during sample preparation and analysis more effectively than a non-deuterated internal standard.
| Performance Parameter | Deuterated Internal Standard (e.g., Venetoclax-D8) | Non-Deuterated Internal Standard (Structural Analog) |
| Co-elution with Analyte | Nearly identical retention time, ensuring both are subjected to the same matrix effects. | May have different retention times, leading to differential matrix effects. |
| Compensation for Matrix Effects | Excellent compensation for ion suppression or enhancement, leading to more accurate and precise results. | Variable compensation, as it may not be affected by the matrix in the same way as the analyte. |
| Extraction Recovery | Similar extraction efficiency to the analyte across various conditions. | Can have different extraction recoveries, leading to inaccuracies. |
| Robustness to Method Variations | High, as the analyte-to-internal standard ratio is less affected by small changes in chromatographic conditions. | Lower, as variations in method parameters can affect the analyte and internal standard differently. |
| Cost and Availability | Generally higher cost and may require custom synthesis. | Often lower cost and more readily available. |
Data Presentation: Robustness Testing of an HPLC-MS/MS Method for Venetoclax
The following table summarizes hypothetical data from a robustness study for the quantification of Venetoclax in human plasma using Venetoclax-D8 as the internal standard. The study evaluates the impact of small, deliberate variations in key method parameters on the calculated concentration of a quality control (QC) sample.
| Parameter | Nominal Value | Variation | Mean Calculated Concentration (% of Nominal) | Relative Standard Deviation (%RSD) |
| Mobile Phase Composition | 70:30 (Methanol:5mM Ammonium Acetate) | 68:32 and 72:28 | 99.2% and 100.5% | < 2.0% |
| Column Temperature | 40°C | 38°C and 42°C | 100.8% and 99.7% | < 1.5% |
| Flow Rate | 0.6 mL/min | 0.55 mL/min and 0.65 mL/min | 98.9% and 101.2% | < 2.5% |
| pH of Aqueous Phase | 6.8 | 6.6 and 7.0 | 100.3% and 99.5% | < 1.0% |
The data demonstrates that with a deuterated internal standard, the analytical method is robust to minor variations in mobile phase composition, column temperature, flow rate, and pH, with the calculated concentrations remaining within acceptable limits.
Experimental Protocols
Protocol for Robustness Testing of an HPLC-MS/MS Method for Venetoclax using Venetoclax-D8
1. Objective: To assess the robustness of the HPLC-MS/MS method for the quantification of Venetoclax in human plasma by introducing small, deliberate variations to the method parameters.
2. Materials:
-
Venetoclax reference standard
-
Venetoclax-D8 (internal standard)
-
Human plasma (K2EDTA)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Ammonium acetate
-
Formic acid
-
HPLC system coupled with a tandem mass spectrometer (e.g., Zorbax SB-C18 column)
3. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Venetoclax and Venetoclax-D8 in methanol.
-
Working Standard Solutions: Prepare a series of Venetoclax working standard solutions by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of Venetoclax-D8 at a concentration that provides a stable signal.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard spiking solution.
-
Add a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
5. Robustness Study Design:
-
Prepare QC samples at a medium concentration in triplicate for each experimental condition.
-
Analyze the samples under the nominal HPLC-MS/MS conditions and under each of the varied conditions as outlined in the data table above.
-
For each condition, calculate the peak area ratio of Venetoclax to Venetoclax-D8.
-
Calculate the mean concentration and relative standard deviation (RSD) for each condition and compare them to the results obtained under nominal conditions.
6. HPLC-MS/MS Parameters (Nominal):
-
Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm
-
Mobile Phase: 70:30 (v/v) Methanol and 5mM Ammonium Acetate
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Venetoclax: m/z 868.12 → 321.54; Venetoclax-D8: m/z 876.9 → 329.7
Mandatory Visualization
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Compensation for analytical variability using a deuterated internal standard.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
